Eucalyptol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEGYLXZBRQIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(O1)(CC2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020616 | |
| Record name | 1,8-Cineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,8-cineol is a colorless liquid with a camphor-like odor. Spicy cooling taste. (NTP, 1992), Colorless liquid; [Merck Index], Colorless mobile liquid; camphor like aroma | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Eucalyptol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4421 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Eucalyptol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
349 to 351 °F at 760 mmHg (NTP, 1992), 176 °C, Specific gravity: 0.921-0.923 at 25 °C/25 °C; BP: 176-177 °C | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Eucalyptol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
49 °C (120 °F) - closed cup | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), In water, 3.50X10+3 mg/L at 21 °C, Miscible with ether, alcohol, chloroform, glacial acetic acid, and fixed or volatile oils, Soluble in alcohols, most fixed oils, glycerin, propylene glycol; 1:5 in 60% alcohol, Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, Insoluble in water; miscible in oils, soluble (in ethanol) | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Eucalyptol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Eucalyptol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.921 to 0.923 (NTP, 1992), 0.9267 g/cu cm at 20 °C, 0.921-0.924 | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Eucalyptol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1.9 [mmHg], 1.90 mm Hg at 25 °C | |
| Record name | Eucalyptol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4421 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid or oil, Colorless mobile liquid, Colorless essential oil, Colorless liquid | |
CAS No. |
470-82-6 | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,8-Cineole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eucalyptol [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eucalyptol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eucalyptol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eucalyptol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,8-Cineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cineole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EUCALYPTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV6J6604TK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
34.7 °F (NTP, 1992), 1.5 °C | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Eucalyptol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Natural Occurrence and Biosynthesis of Eucalyptol
Advanced Analytical Methodologies for Eucalyptol Quantification and Characterization
Chromatographic Techniques
Chromatography plays a crucial role in separating eucalyptol (B1671775) from complex mixtures, allowing for its subsequent detection and quantification.
Gas chromatography (GC) is a preferred technique for analyzing volatile compounds like this compound due to its suitability for separating components based on their boiling points and interactions with the stationary phase srce.hrresearchgate.net. GC is often coupled with different detectors for quantification and characterization.
GC-FID: Gas Chromatography coupled with Flame Ionization Detection (GC-FID) is a widely used method for the quantification of this compound, particularly in essential oils and plant materials. GC-FID offers specificity and high sensitivity for the analysis of Eucalyptus globulus essential oil constituents, including 1,8-cineole ufrgs.br. Methods utilizing GC-FID have been validated for the quality control of Eucalyptus globulus raw material and pharmaceutical products, demonstrating accuracy and reproducibility through internal standardization nih.govresearchgate.net. A validated GC-FID method has been shown to accurately quantify 1,8-cineole in various Eucalyptus globulus sub-products like essential oil, dried leaves, fluid extract, and syrup researchgate.net.
GC-MS: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for both the identification and quantification of this compound. GC-MS provides detailed structural information through the fragmentation pattern of the molecule, aiding in its positive identification within complex samples amecj.comnih.gov. GC-MS analysis has been used to characterize the volatile composition of essential oils from various Eucalyptus species, with this compound often identified as a major component amecj.comnih.govmdpi.com. GC-MS/MS (tandem mass spectrometry) methods have been developed for the simultaneous quantification of this compound and other volatile compounds in essential oils, offering improved sensitivity and selectivity srce.hrresearchgate.net. These methods often employ multiple reaction monitoring (MRM) mode for targeted analysis srce.hrresearchgate.net. GC-MS has also been applied to determine this compound in biological samples, such as rat serum researchgate.netnih.gov.
Research findings highlight the application of GC-MS in analyzing the composition of essential oils. For instance, GC-MS analysis of Eucalyptus globulus essential oil identified this compound as the main constituent (62.32%), alongside other compounds like p-cymene, globulol, and α-pinene nih.gov. Another study using GC-MS for eucalyptus essential oil analysis reported this compound content at 50.67% amecj.com. GC-MS has also been used to identify this compound (10.73%) as a major component in the essential oil from Stachytarpheta jamaicensis leaves scielo.org.mx.
While GC is the primary method for volatile compounds like this compound, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) can be applied, particularly when analyzing both volatile and non-volatile compounds in a single run thermofisher.com. LC-MS/MS offers high sensitivity and selectivity. Although less common for this compound itself compared to GC-MS, LC-MS/MS has been explored for the analysis of terpenes in plant extracts thermofisher.com. Predicted LC-MS/MS spectra for this compound are available, which can aid in its identification using this technique hmdb.ca. A method combining UPLC-MS/MS with GC-MS/MS has been developed for the analysis of bioactive compounds in Eucalyptus globulus leaves, demonstrating the potential for using LC-MS/MS in comprehensive analyses that may include this compound nih.gov.
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric techniques provide valuable information about the structure and presence of this compound.
Mass Spectrometry (MS): As discussed in the context of GC-MS and LC-MS/MS, mass spectrometry is crucial for identifying this compound based on its mass-to-charge ratio and fragmentation pattern amecj.comnih.gov. Tandem mass spectrometry (MS/MS) provides more specific and sensitive detection by monitoring specific fragmentation transitions srce.hrresearchgate.net. Predicted collision cross section values for this compound adducts have been calculated, which can be useful for identification in MS-based methods uni.lu.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for the structural elucidation of this compound nih.govresearchgate.net. ¹H NMR allows for the detection and quantification of this compound in complex mixtures, sometimes more readily than GC-MS and GC-FID for certain key metabolites nih.gov. NMR spectroscopy provides detailed information about the arrangement of atoms within the this compound molecule researchgate.net. Studies have utilized combined GC-MS and NMR spectroscopy for comprehensive chemical analysis of essential oils, including those containing this compound researchgate.net. Rotational spectroscopy, a type of microwave spectroscopy, has also been used to study the structure of this compound in the gas phase mpg.de.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in this compound nih.govresearchgate.net. The FTIR spectrum of this compound shows characteristic absorption bands corresponding to its chemical structure researchgate.netresearchgate.net. FTIR analysis can also be used to assess the compatibility of this compound with other substances in formulations nih.gov.
Method Validation and Reproducibility in this compound Analysis
Method validation is essential to ensure the reliability, accuracy, and reproducibility of analytical methods used for this compound quantification and characterization. Validation parameters typically include linearity, accuracy, precision (repeatability and intermediate precision), limits of detection (LOD), limits of quantification (LOQ), and robustness oup.comcipac.org.
Validated methods for this compound analysis using techniques like HPTLC and GC-FID have been reported, demonstrating satisfactory results for parameters such as linearity, accuracy, and precision researchgate.netoup.comimpactfactor.org. For example, a validated HPTLC method for simultaneous quantification of menthol (B31143) and this compound showed linearity ranges of 92.25–1107 ng/spot for menthol and 100–800 ng/spot for this compound, with acceptable accuracy and precision oup.com. Another validated HPTLC method for eugenol, this compound, and R-limonene reported a linearity range of 100-600 ng/spot for this compound impactfactor.org. GC-MS/MS methods for this compound quantification in biological matrices like rat serum have also undergone validation, showing good linearity, sensitivity, precision, and accuracy researchgate.netnih.gov. These validation studies are crucial for confirming the suitability of the analytical methods for their intended purpose, ensuring reliable data for research and quality control.
Table 1: Analytical Method Validation Parameters for this compound
| Method | Analyte(s) | Linearity Range | r² | LOD | LOQ | Precision (RSD%) | Accuracy (Recovery%) | Reference |
| HPTLC | Menthol, this compound | 100–800 ng/spot (this compound) | 0.9937 | 6.62 ng/mL (this compound) | 20.05 ng/mL (this compound) | Reported | Reported | oup.com |
| RP-HPLC | Eucalyptus oil (using 1,8-cineole as reference) | 20-100 µg/mL | 0.9998 | 0.017 µg/mL | 0.175 µg/mL | ≤ 2% | 100-102.48% | ijpronline.com |
| GC-FID | 1,8-cineole | Not specified | Not specified | 7.0 µg/mL | 21.1 µg/mL | 0.9-1.5% | 100.5% | researchgate.net |
| GC-MS/MS | This compound (in rat serum) | 50-5000 pg/mL | ≥ 0.998 | Not specified | 50 pg/mL | 4.4-13.0% | Within 10% | researchgate.netnih.gov |
| HPTLC Densitometric | Eugenol, this compound, R-limonene | 100-600 ng/spot (this compound) | 0.99625 | Not specified | Not specified | Not specified | Not specified | impactfactor.org |
Table 2: Major Compounds Identified with this compound in Essential Oils by GC-MS
| Source Essential Oil | Major Compounds Identified (including this compound) | This compound Content (%) | Reference |
| Eucalyptus globulus | This compound, p-cymene, globulol, α-pinene, α-fenchol, γ-terpinene, terpinen-4-ol, β-myrcene | 62.32 | nih.gov |
| Eucalyptus | 1,8-cineole (this compound), alpha-pinene, limonene (B3431351) | 50.67 | amecj.com |
| Stachytarpheta jamaicensis | cis-Verbenol, limonene, bornyl acetate (B1210297), this compound, β-Phellandrene, linalool (B1675412) | 10.73 | scielo.org.mx |
| Eucalyptus species (various) | 1,8-cineole, limonene, α-pinene, γ-terpinene, p-cymene, terpinen-4-ol, α-terpineol | 83.80–88.66 | mdpi.com |
Preclinical Pharmacological Investigations of Eucalyptol
Anti-inflammatory Modulations in Experimental Models
Preclinical research has demonstrated that eucalyptol (B1671775) exerts significant anti-inflammatory effects by modulating various pathways and mediators involved in the inflammatory response.
Regulation of Pro-inflammatory Mediators (Cytokines, Chemokines, Enzymes)
This compound has been shown to inhibit the production and release of several key pro-inflammatory mediators in various experimental settings. Studies using human blood monocytes in vitro have reported a dose-dependent and significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) production stimulated by lipopolysaccharide (LPS) or IL-1β researchgate.net. This compound also strongly inhibited LPS-stimulated cytokines relevant for exacerbation (TNF-α, IL-1β) and systemic inflammation (IL-6, IL-8) in normal human monocytes at relevant plasma concentrations researchgate.net. In a mouse model of gout arthritis induced by monosodium urate (MSU) crystals, this compound treatment significantly prevented the increase in pro-inflammatory cytokines such as IL-6, IL-1β, TNF-α, and IL-17A at both protein and mRNA levels in colonic tissues nih.gov. Similarly, this compound reduced pro-inflammatory cytokine production induced by MSU in ankle tissues in vivo researchgate.netnih.gov. Eucalyptus essential oil, rich in this compound, has also been shown to decrease levels of TNF-α, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), as well as nitric oxide (NO) activity in LPS-induced inflammation and LPS-activated RAW264.7 macrophages painresearch.or.krresearchgate.net. Furthermore, this compound consistently inhibited P. acnes-induced pro-inflammatory cytokines like IL-1β and IL-6 in a model of acne researchgate.net.
Modulation of Inflammasome Pathways (e.g., NLRP3)
This compound has been found to modulate inflammasome activation, particularly the NLRP3 inflammasome. Studies in a mouse model of gout arthritis demonstrated that this compound inhibited NLRP3 inflammasome activation induced by MSU in ankle tissues in vivo researchgate.netnih.gov. This inhibition of NLRP3 inflammasome activation was linked to reduced IL-1β production researchgate.netnih.gov. This compound also suppressed P. acnes-mediated NLRP3 expression in an experimental model researchgate.net. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in innate immunity and inflammation by processing pro-IL-1β and pro-IL-18 into their active forms mdpi.combiospective.com. Its activation is a meticulously regulated process imrpress.com.
Inhibition of Key Signaling Cascades (e.g., NF-κB, MAP Kinases)
Several studies highlight this compound's ability to inhibit key intracellular signaling pathways involved in inflammation, such as NF-κB and MAP kinases. This compound inhibits inflammation by blocking ERK-dependent NF-κB activation, leading to reduced nuclear NF-κB expression innovareacademics.in. Its anti-inflammatory effect is mediated through NF-κB inhibition, resulting in reduced production of NO and TNF-α researchgate.net. This compound has been shown to suppress LPS-induced NF-κB activation researchgate.net. In LPS-activated RAW264.7 macrophages, eucalyptus essential oils, containing this compound, reduced the phosphorylation levels of ERK1/2 and p38, and inhibited NF-κB transcriptional activity nih.gov. This compound also inhibited the inflammatory transcription factor NF-κB in response to P. acnes researchgate.net. In human monocyte THP-1 cells, 1,8-cineole demonstrated an inhibitory effect on the expression of Early growth response factor 1 (Egr-1) through inhibiting ERK signaling, which was stimulated by LPS reading.ac.uk. Furthermore, this compound can attenuate signaling pathways such as the TREM pathway surface receptor (TREM-1) and MKP-1 phosphatase painresearch.or.kr.
Arachidonic Acid Metabolism Pathway Inhibition
This compound has been shown to inhibit the arachidonic acid metabolism pathway, which is crucial in the generation of various inflammatory mediators. Studies in human blood monocytes in vitro have reported that this compound inhibits the production of leukotriene B4 and thromboxane (B8750289) B2 researchgate.net. It has been previously reported that this compound can inhibit the production of leukotriene B2, prostaglandin (B15479496) E2, and other arachidonic acid metabolites in human monocytes scielo.brscielo.br. Research has also indicated that this compound plays an anti-inflammatory role by suppressing cyclooxygenase and arachidonic acid metabolism researchgate.net.
Antioxidant and Redox Homeostasis Mechanisms
This compound possesses antioxidant properties and influences redox homeostasis, contributing to its protective effects against oxidative stress.
Reactive Oxygen Species (ROS) Scavenging
This compound has demonstrated the ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress in various experimental models. It enhances antioxidant activity by scavenging ROS researchgate.net. This compound reduced oxidative stress induced by MSU in RAW264.7 cells in vitro as well as in ankle tissues in vivo, indicated by a reduction of ROS researchgate.netnih.gov. Studies have shown that this compound can strongly inhibit ROS generation in monocytes under in vitro conditions reading.ac.uk. Eucalyptus essential oils, with this compound as a major component, have shown in vitro antioxidant activity and reduced oxidative cellular stress by acting on ROS production researchgate.net. Research indicates that this compound plays a protective role against tissues by reducing the damaging effects of free radicals and inflammation, reinforcing its potential as an antioxidant agent innovareacademics.in. This compound contributes to antioxidant activity and radical scavenging potential mdpi.com. This compound treatment also increased nuclear factor erythroid 2-related factor 2 (Nrf2) translocation into the nucleus to induce potent antioxidant effects nih.gov. In gout arthritis, this compound suppressed MSU-induced ROS production and restored endogenous antioxidant capacities nih.gov. The in vivo anti-inflammatory effects of this compound in gout arthritis were mimicked by treating mice with antioxidants, suggesting a role for its anti-oxidative effect researchgate.netnih.gov. This compound's antioxidant effects have been proven in numerous preclinical studies researchgate.net.
Enhancement of Endogenous Antioxidant Systems (e.g., Nrf2-Keap1 Pathway, SOD, CAT, GSH)
Preclinical research indicates that this compound can influence endogenous antioxidant systems. The Nrf2-Keap1 pathway is a key regulator of cellular defense against oxidative stress. Nrf2 is a transcriptional activator that coordinates the expression of cytoprotective genes, while Keap1 is its primary negative regulator, facilitating Nrf2 degradation under basal conditions. semanticscholar.orgpcbiochemres.com Studies suggest that this compound may exert antioxidant activity by activating the Nrf2/Keap1 pathway. researchgate.net This activation can lead to the modulation of key inflammatory mediators. researchgate.net
Furthermore, this compound's impact on antioxidant enzymes like Superoxide (B77818) Dismutase (SOD) and Catalase (CAT), and the crucial antioxidant molecule Glutathione (B108866) (GSH), has been investigated. While some studies suggest this compound can induce oxidative stress in certain contexts, leading to decreased activity of oxidative stress enzymes, other research highlights its potential to increase SOD activity. researchgate.netlipidmaps.org GSH is a ubiquitous tripeptide found in aerobic organisms, playing a significant role in detoxification and redox balance. encyclopedia.pubnih.gov The interplay between this compound and these components of the antioxidant defense system appears complex and may be concentration-dependent. mdpi.com
Prevention of Oxidative Damage in Cellular Components
This compound has demonstrated potential in protecting cellular components from oxidative damage in preclinical settings. Oxidative stress, resulting from an imbalance between reactive species production and the capacity for cellular regulation, can lead to the modification of essential cellular components like proteins, nucleic acids, and lipids, impairing their normal functions. acs.org Studies have indicated that 1,8-cineole can protect cellular components, such as membranes and lipids, from oxidative damage. researchgate.net This protective effect is suggested by findings indicating a decrease in markers of lipid peroxidation, such as malondialdehyde (MDA), and an increase in antioxidant enzyme activity like SOD. researchgate.netlipidmaps.org this compound's ability to reduce reactive oxygen species (ROS) generation has also been observed in some cell lines, contributing to its protective effects against oxidative stress-induced damage. mdpi.com
Antimicrobial Efficacy in In Vitro and Preclinical Contexts
This compound exhibits antimicrobial properties against a range of pathogens in in vitro and preclinical studies, including antibacterial, antifungal, and antiviral activities.
Antiviral Properties (e.g., Viral Replication Inhibition, Mpro Interaction)
Preclinical investigations, particularly using molecular docking techniques and in vitro assays, have explored the antiviral properties of this compound, notably against respiratory viruses like SARS-CoV-2. mdpi.compreprints.org this compound has shown potential to inhibit the SARS-CoV-2 Main protease (Mpro), an enzyme crucial for viral replication. mdpi.compreprints.orgnih.govd-nb.info Molecular docking studies suggest that this compound can bind effectively to the Mpro, indicating a potential mechanism for inhibiting viral replication. preprints.org This interaction involves hydrophobic interactions, hydrogen bond interactions, and ionic interactions with the active site residues of the Mpro. preprints.org
Table 2: In Silico Binding of this compound to SARS-CoV-2 Mpro
| Interaction Type | Description |
| Hydrophobic Interactions | Observed in the Mpro/eucalyptol complex. preprints.org |
| Hydrogen Bond Interactions | Observed in the Mpro/eucalyptol complex. preprints.org |
| Ionic Interactions | Observed in the Mpro/eucalyptol complex. preprints.org |
Note: This table summarizes findings from molecular docking studies. preprints.org
Anti-proliferative and Apoptotic Effects in Cell Culture Models
This compound has been investigated for its anti-proliferative and apoptotic effects in various cancer cell culture models. Studies have reported that this compound can inhibit the proliferation of several cancer cell lines, including those from leukemia, ovarian cancer, colorectal cancer, lung cancer (adenocarcinoma), melanoma, gastric cancer, and breast carcinoma. mdpi.compphmjopenaccess.compensoft.netnih.govresearchgate.net
The mechanisms underlying these anti-proliferative effects are multifaceted and include the induction of apoptosis. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. pphmjopenaccess.comnih.gov This can involve the modulation of apoptotic markers such as Bax/Bcl-2, cytochrome c, caspase-3, and caspase-9. researchgate.net
In addition to inducing apoptosis, this compound can also affect the cell cycle, leading to the inhibition of cell proliferation. Some studies report that this compound can promote G0/G1 phase arrest in certain cancer cell lines. nih.gov Furthermore, this compound may exert its anti-tumor activity by regulating multiple cancer-related cellular signal pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. nih.govresearchgate.net this compound has been shown to decrease migration and invasion of skin cancer cells by inhibiting this pathway. researchgate.net
Table 3: In Vitro Anti-proliferative Activity of Chiliadenus iphionoides Essential Oil (rich in this compound) on Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (mg/mL) |
| A549 | Human lung cancer adenocarcinoma | Not specified in source |
| MDA-MB-231 | Triple-negative breast cancer | Not specified in source |
| T47 | Human breast cancer | 0.08 ± 0.009 pensoft.net |
| EMT6/P | Mouse mammary sarcoma | 0.03 ± 0.03 pensoft.net |
| VERO | Normal cell line | > 4 pensoft.net |
Note: The IC₅₀ values indicate the concentration of the essential oil required to inhibit cell proliferation by 50%. The essential oil of Chiliadenus iphionoides contains 36.08% this compound. pensoft.net
Table 4: In Vitro Cytotoxic Effect of a this compound-Rich Lavender Essential Oil on Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µL/mL) |
| AGS | Human gastric cancer | 0.035 ± 0.018 researchgate.net |
| MV3 | Human melanoma | 0.06 ± 0.022 researchgate.net |
| MDA-MB-231 | Human breast carcinoma | 0.259 ± 0.089 researchgate.net |
Note: This table presents the median inhibitory concentration (IC₅₀) of a this compound-rich lavender essential oil after 24 hours of exposure. researchgate.net
Induction of Apoptosis Pathways
Preclinical studies have indicated that this compound can induce apoptosis in various cell lines. This compound has been reported to suppress growth by inducing apoptosis in leukemia, ovarian cancer cells, and colorectal cell lines. nih.gov In retinal pigment epithelial (RPE) cells exposed to high glucose and amyloid-β (Aβ), this compound treatment reduced DNA fragmentation, a marker of apoptosis, in a dose-dependent manner. nih.gov Further in vivo studies in diabetic mice supported these findings, demonstrating that this compound blocked vascular endothelial cell apoptosis within the retina. nih.gov Studies in grass carp (B13450389) hepatocytes exposed to tetrabromobisphenol A (TBBPA) showed that this compound effectively antagonized TBBPA-induced apoptosis. nih.gov This effect was mediated through the regulation of the ROS/ASK1/JNK signaling pathway. nih.govresearchgate.net this compound treatment has also been shown to reduce neuronal apoptosis in a rat model of early brain injury after subarachnoid hemorrhage (SAH). tandfonline.comresearchgate.netnih.gov In human bronchial epithelial cells exposed to cigarette smoke extract, this compound attenuated induced apoptosis. nih.gov
Cell Cycle Regulation and Growth Inhibition
This compound has demonstrated effects on cell cycle regulation and growth inhibition in preclinical settings, particularly in cancer cell lines. Studies have shown that this compound can inhibit cell proliferation by promoting G0/G1 arrest in HepG2 cells. nih.gov Transcriptome analysis of neuroblastoma SH-SY5Y cells treated with this compound revealed a down-regulation of genes associated with the positive regulation of the cell cycle. nih.govresearchgate.net This suggests that this compound may intervene in cancer cell growth not only by inducing apoptosis but also by inhibiting proliferation through cell cycle modulation. nih.gov In lung cancer cells (A549), a nano-emulsion formulation of this compound oil interfered with the G0/G1 phase of the cell cycle, indicating its potential to block cancer cell proliferation. pphmjopenaccess.com
Modulation of Anti-apoptotic Proteins
Modulation of anti-apoptotic and pro-apoptotic proteins is a key mechanism by which this compound influences cell fate. In RPE cells exposed to high glucose and Aβ, this compound treatment restored the expression of the anti-apoptotic protein bcl-2, which was declined by the exposure. nih.govmdpi.com Conversely, this compound significantly diminished the induction of the pro-apoptotic protein bax in these cells. nih.govmdpi.com This reciprocal regulation of bcl-2 and bax was also observed in the retinal tissues of diabetic mice treated with this compound. nih.govmdpi.com Furthermore, this compound reduced the expression of mitochondrial apoptotic proteins cytochrome C and Apaf-1, which were elevated in diabetic eyes. mdpi.com It also diminished the activation of caspase-3 and caspase-9 in the eye tissues of diabetic mice. mdpi.com In grass carp hepatocytes, this compound exposure decreased the expression of apoptotic markers Bax, Caspase3, Caspase9, and Cytc while increasing the expression of Bcl-2, counteracting the effects of TBBPA. nih.govresearchgate.net In a rat model of SAH, this compound treatment significantly up-regulated the expression of Bcl-2 and down-regulated the expression of cleaved caspase-3 in brain tissue. tandfonline.comresearchgate.netnih.gov
Neurobiological and Neurodegenerative Disease Preclinical Models
This compound has shown promise in preclinical models of neurobiological and neurodegenerative diseases, primarily through its anti-inflammatory and neuroprotective effects. researchgate.netnih.govmdpi.comresearchgate.net this compound is capable of crossing the blood-brain barrier, which is crucial for its potential neurobiological applications. researchgate.netresearchgate.net
Neuroinflammation Attenuation
This compound has been demonstrated to attenuate neuroinflammation in various preclinical models. In a rat model of early brain injury after SAH, this compound treatment inhibited NF-κB and pro-inflammatory microglia activation, leading to a decrease in pro-inflammatory cytokine release, including TNF-α, IL-1β, and IL-6. tandfonline.comnih.govnih.govtandfonline.com Similarly, in an in vitro model of Alzheimer's disease using Aβ-induced PC-12 cells, this compound pretreatment reduced the levels of pro-inflammatory markers such as COX-2, NOS-2, TNFα, IL-6, IL-1β, and NF-κB. nih.govresearchgate.netnih.gov this compound's anti-inflammatory mechanisms involve the inhibition of nuclear translocation of NF-κB p65. researchgate.net
Neuroprotection Mechanisms (e.g., against Amyloid-β induced toxicity)
This compound exhibits neuroprotective effects through several mechanisms, including protection against amyloid-β induced toxicity. In the in vitro Alzheimer's disease model with Aβ-induced PC-12 cells, this compound pretreatment restored cell viability and reduced reactive oxygen species (ROS) and nitric oxide (NO) levels. nih.govresearchgate.netnih.gov This restoration of cell viability might be a direct consequence of this compound's ROS scavenger activity. nih.govresearchgate.net this compound has been reported to reduce Aβ-induced inflammation in differentiated PC12 cells and act as an anti-inflammatory agent in neurodegenerative diseases, including Alzheimer's disease. nih.gov In db/db mouse eyes, this compound prevented apoptosis by inhibiting Aβ-mediated oxidative stress. researchgate.net In a rat model of early brain injury after SAH, this compound showed antioxidant characteristics, enhancing the Nrf2 pathway and ROS scavenging activity through SOD and GSH-Px. tandfonline.comresearchgate.netnih.govnih.gov this compound's ability to reduce neuronal death in hippocampal subregions may be mediated by suppressing NF-κB expression and up-regulating BDNF. researchgate.net
Cognitive Function Modulation in Animal Models
Preclinical studies in animal models have explored the potential of this compound to modulate cognitive function. While direct studies solely focused on this compound's impact on cognitive function in animal models were not extensively detailed in the provided search results, its neuroprotective and anti-inflammatory effects in models of neurodegenerative diseases, such as Alzheimer's disease and SAH, suggest a potential indirect benefit on cognitive processes. Essential oils containing phytocompounds, including this compound, have demonstrated a capacity to counteract neuroinflammation and oxidative stress in preclinical models, along with a significant improvement in cognitive processes such as learning and memory in these experimental systems. nih.gov Further research specifically investigating this compound's direct effects on cognitive function in various animal models is warranted.
| Compound Name | PubChem CID |
| This compound (1,8-cineole) | 2758 |
Data Tables
Based on the search results, a representative data point regarding the effect of this compound on apoptosis-related proteins in a preclinical model can be presented in a table.
Table 1: Effect of this compound on Apoptosis-Related Protein Expression in Diabetic Mouse Retina
| Protein | Diabetic Group (Relative Expression) | Diabetic + this compound (Relative Expression) |
| Bax | Elevated | Diminished |
| Bcl-2 | Declined | Restored |
| Cytochrome C | Elevated | Reduced |
| Apaf-1 | Elevated | Reduced |
| Cleaved Caspase-3 | Activated | Diminished |
| Cleaved Caspase-9 | Activated | Diminished |
Table 2: Effect of this compound on Neuroinflammation Markers in Aβ-Induced PC-12 Cells
| Marker | Aβ-Treated Cells (Relative Level) | Aβ + this compound Pretreatment (Relative Level) |
| ROS | Increased | Reduced |
| NO | Increased | Reduced |
| COX-2 | Increased | Reduced |
| NOS-2 | Increased | Reduced |
| TNFα | Increased | Reduced |
| IL-6 | Increased | Reduced |
| IL-1β | Increased | Reduced |
| NF-κB | Increased | Reduced |
Impact on Neurotransmitter Signaling Systems
Preclinical studies suggest that this compound may interact with neurotransmitter signaling systems. While the search results did not provide extensive direct evidence detailing this compound's broad impact on various neurotransmitters, one result mentions that this compound may influence platelet signaling mediated by molecules such as AKT, LAT, Src, and cAMP in platelets reading.ac.uk. Neurotransmitters like GABA, glutamate, and serotonin (B10506) are known to play crucial roles in the central nervous system, modulating various functions including neuronal communication and development scielo.org.mxfrontiersin.orgcreative-diagnostics.comexplorationpub.comnih.gov. Further specific research is needed to fully understand the direct effects of this compound on the synthesis, release, and receptor binding of these and other neurotransmitters.
Preclinical Research in Organ-Specific Pathologies
Preclinical investigations have explored the potential therapeutic effects of this compound in various organ systems, utilizing different animal models to simulate disease conditions.
Hepatic Protection and Metabolism Modulation (e.g., CYP450 Enzymes, Drug-Induced Injury)
Research indicates that this compound may offer protection against liver injury and modulate hepatic metabolism, particularly involving cytochrome P450 (CYP450) enzymes. CYP450 enzymes are crucial for the metabolism of a wide range of endogenous and exogenous compounds, including drugs, primarily in the liver mdpi.commdpi.comnih.govhepatologyforum.orgfrontiersin.org. Studies have shown that this compound can prevent liver damage induced by substances like lead acetate (B1210297) by reducing oxidative stress and inflammation, potentially through the inhibition of TLR4/MyD88/NF-κB signaling researchgate.net. While the provided search results highlight the importance of CYP450 enzymes in liver metabolism and their alteration in liver diseases like nonalcoholic fatty liver disease (NAFLD) mdpi.comnih.govhepatologyforum.orgfrontiersin.org, specific detailed data on how this compound directly modulates the activity or expression of individual CYP450 isoforms was not extensively available within the search snippets.
Renal Injury Amelioration (e.g., Diabetic Nephropathy Models)
This compound has demonstrated potential in ameliorating renal injury in preclinical models, particularly in the context of diabetic nephropathy. Diabetic nephropathy is a significant complication of diabetes characterized by renal damage and fibrosis researchgate.netnih.govnih.gov. Studies have shown that this compound can attenuate hyperglycemia-induced loss of renal tubular cell-cell adhesion and tubulointerstitial fibrosis by blocking the interactive induction of Snail1 and β-catenin nih.gov. Oral administration of this compound in diabetic animal models has been shown to blunt hyperglycemia and proteinuria, reverse changes in renal cell adhesion proteins (E-cadherin, N-cadherin, P-cadherin), and reduce collagen fiber deposition in diabetic kidneys researchgate.net. This compound's protective effects against diabetic nephropathy may also involve mitigating podocyte damage and inhibiting renal tubulointerstitial fibrosis through pathways like the AGE-RAGE pathway and ILK1 researchgate.net.
Here is a summary of findings related to this compound's impact on renal injury in preclinical models:
| Model System | Key Finding | Potential Mechanism | Citation |
| Diabetic animal models | Attenuation of hyperglycemia and proteinuria; reduced collagen fiber deposition in kidneys. | Blocking interactive induction of Snail1 and β-catenin; mitigating podocyte damage; inhibiting renal tubulointerstitial fibrosis via AGE-RAGE/ILK1. | researchgate.netnih.gov |
| Renal tubular cells | Inhibition of glucose-induced loss of cell-cell adhesion and tubulointerstitial fibrosis. | Blocking interactive induction of Snail1 and β-catenin. | nih.gov |
Respiratory System Modulation (e.g., Lung Injury Models, Bronchodilatory Effects)
This compound has been extensively studied for its effects on the respiratory system in preclinical models, exhibiting anti-inflammatory, mucolytic, and bronchodilatory properties the-hospitalist.orginnovareacademics.ininnovareacademics.in. It is rapidly absorbed and distributed to the bronchial system the-hospitalist.org. Preclinical studies have shown its potential in managing inflammatory respiratory disorders the-hospitalist.orginnovareacademics.ininnovareacademics.in.
In models of acute lung injury caused by short-term cigarette smoke exposure, this compound was able to prevent the injury and improve respiratory mechanics nih.gov. Nebulized this compound has also shown potential in attenuating pulmonary lesions in models of hyperoxic acute lung injury (HALI) and ventilator-induced lung injury (VILI) ajbasweb.com. Its mechanisms in the respiratory system include the reduction of tracheobronchial resistance, downregulation of molecules involved in mucus production, and promotion of anti-inflammatory activity ajbasweb.com. This compound may also inhibit ACE and reduce the expression of NF-κB, proteases, and pro-inflammatory cytokines ajbasweb.com.
Here is a summary of findings related to this compound's impact on the respiratory system in preclinical models:
| Model System | Key Finding | Potential Mechanism | Citation |
| Short-term cigarette smoke exposure (mice) | Prevention of acute lung injury; improved respiratory mechanics. | Antioxidant, anti-inflammatory, and bronchodilator effects. | nih.gov |
| HALI and VILI models | Attenuation of pulmonary lesions. | Reduction of tracheobronchial resistance; downregulation of mucus production molecules; anti-inflammatory activity. | ajbasweb.com |
| Inflammatory respiratory disorders (general) | Anti-inflammatory, mucolytic, antimicrobial, and mild bronchodilatory effects. | Cytokine modulation; enhanced mucus clearance; reduced airway resistance. | the-hospitalist.orginnovareacademics.ininnovareacademics.in |
Gastrointestinal System Research (e.g., Colitis, Gastric Ulcer Models)
Preclinical research has explored this compound's effects on the gastrointestinal system, including models of colitis and gastric ulcers. This compound has demonstrated gastroprotective activity in several ulcer models researchgate.netdovepress.commdpi.com. Its mechanisms of action in gastric protection may include cytoprotective activity by increasing gastric mucus, antioxidant activity by preventing depletion of sulfhydryl groups and reducing lipid peroxidation and myeloperoxidase activity, and promoting the regeneration of gastric mucosal cells researchgate.net.
In models of colitis induced by trinitrobenzene sulfonic acid (TNBS) in rats, this compound decreased gross damage, wet weight, and myeloperoxidase (MPO) activity in the colon, accompanied by the repletion of colonic glutathione (GSH) content thieme-connect.com. This compound may also act as a peroxisome proliferator-activated receptor-γ (PPARγ) agonist, which regulates inflammation in the colon researchgate.net.
Here is a summary of findings related to this compound's impact on the gastrointestinal system in preclinical models:
| Model System | Key Finding | Potential Mechanism | Citation |
| Gastric ulcer models | Gastroprotective effects; reduced lesion area. | Increased gastric mucus; antioxidant activity (preventing GSH depletion, reducing lipid peroxidation/MPO activity); promoting gastric cell regeneration; inhibiting leukotrienes. | researchgate.netdovepress.commdpi.com |
| TNBS-induced colitis (rats) | Decreased gross damage, wet weight, and MPO activity in the colon; repletion of colonic GSH. | PPARγ agonism; anti-inflammatory and antioxidant effects. | researchgate.netthieme-connect.com |
Cardiovascular System Studies (e.g., Vasorelaxation, Heart Rate Modulation)
Preclinical studies have investigated the effects of this compound on the cardiovascular system, observing effects on vasorelaxation and heart rate. This compound has been reported to induce hypotension and bradycardia in animal models nih.gov. It has shown vasorelaxant effects, which may be endothelium-independent depanxietyjournal.com.
Studies on isolated cardiac muscle from rats showed that this compound reduced contractile activity, isometric tension, and the rate of force development researchgate.net. This effect might be related to this compound acting as a calcium channel blocker, reducing sarcolemmal Ca2+ influx researchgate.net. This compound has also been reported to exhibit beneficial effects on platelet reactivity and thrombus formation reading.ac.uk.
Here is a summary of findings related to this compound's impact on the cardiovascular system in preclinical models:
| Model System | Key Finding | Potential Mechanism | Citation |
| Animal models (in vivo) | Induced hypotension and bradycardia; vasorelaxant effects. | Endothelium-independent vasorelaxation; parasympathetic-dependent action on heart rate. | nih.govdepanxietyjournal.comresearchgate.net |
| Isolated rat cardiac muscle | Reduced contractile activity, isometric tension, rate of force development. | Potential calcium channel blocker; reduced Ca2+ influx. | researchgate.net |
| Platelets | Beneficial effects on reactivity and thrombus formation. | Modulation of signaling molecules (AKT, LAT, Src, cAMP). | reading.ac.uk |
Ocular System Studies (e.g., Retinal Pigment Epithelial Cells, Microvascular Defects)
Preclinical research has investigated the effects of this compound on the ocular system, particularly in the context of diabetic complications affecting the retina. Studies using glucose-loaded retinal pigment epithelial (RPE) cells and diabetic mouse models have shown that this compound may ameliorate tight junction disruption and blood-retinal barrier breakdown, which are characteristic features of hyperglycemia-induced vision loss mdpi.com. This compound has been observed to improve the integrity of the blood-retinal barrier by maintaining robust cell-cell tight junctions in RPE cells exposed to high glucose and amyloid-β (Aβ) mdpi.com. Furthermore, it has been shown to inhibit Aβ-mediated disruption of the outer blood-retinal barrier in diabetic eyes and glucose-loaded RPE cells nih.gov.
In models of diabetic retinopathy, this compound has demonstrated the ability to mitigate aberrant retinal angiogenesis and the rupture of tight junctions on the inner blood-retinal barrier in high glucose-exposed human retinal microvascular endothelial (RVE) cells and in diabetic mice nih.gov. It appears to achieve this by targeting endoplasmic reticulum (ER) stress and modulating the angiopoietin (Ang)/Tie signaling pathway nih.govnih.gov. This compound reduced the production of Aβ protein in glucose-loaded RVE cells and diabetic mice and blocked apoptosis of Aβ-exposed RVE cells by inhibiting PERK-eIF2α-ATF4-CHOP signaling, a pathway involved in ER stress nih.gov. The compound also promoted the activation of the Ang-1/Tie-2 pathway while dually inhibiting Ang-2/VEGF in Aβ-exposed RVE cells and diabetic eyes nih.gov. Oral administration of this compound has been shown to reduce vascular leaks in diabetic retinal vessels and inhibit the induction of matrix metalloproteinases (MMPs), which helps maintain the adhesion of RPE to Bruch's membrane nih.govmdpi.com.
Dermatological Research
This compound has been explored in dermatological research, including its potential as a permeation enhancer in transdermal drug delivery systems. Studies have investigated the formulation of transdermal gels containing iso-eucalyptol to enhance the skin permeation of other compounds, such as valsartan (B143634) nih.govtandfonline.com. These preclinical assessments in Wistar albino rats demonstrated that iso-eucalyptol could significantly increase the bioavailability of the co-administered drug when delivered transdermally tandfonline.com. The permeation rate was found to increase proportionally with ethanol (B145695) concentration in the formulation but decrease with increasing polymer concentration nih.gov.
Additionally, this compound is a component of eucalyptus oil, which has been studied for its effects on skin barrier properties and wound healing in preclinical models nih.gov. Eucalyptus oil, containing this compound, has been reported to enhance capillary permeability and improve the wound-healing process following intradermal administration nih.gov. While eucalyptus oil is considered non-cytotoxic or non-phototoxic to the skin at certain concentrations, studies on human gingival fibroblasts have shown that this compound exhibits cytotoxicity in a concentration- and time-dependent manner, although generally lower than that of menthol (B31143) mdpi.com.
Immunomodulatory Properties in Preclinical Systems
Preclinical studies have indicated that this compound possesses immunomodulatory properties, particularly affecting innate cell-mediated immune responses.
Phagocytic Activity Modulation
This compound has been shown to stimulate the phagocytic activity of macrophages and monocytes. Research on human monocyte-derived macrophages (MDMs) demonstrated that eucalyptus essential oil, and its major constituent this compound, can stimulate phagocytosis in vitro mdpi.comnih.govresearchgate.net. This stimulation appears to involve complement receptor-mediated phagocytosis mdpi.comnih.govresearchgate.netfrontiersin.org. In vitro experiments showed that this compound can dramatically increase the phagocytic activity of MDMs in a dose-dependent manner nih.gov. This heightened activity promotes pathogen internalization and clearance researchgate.netresearchgate.net. In vivo studies in rats have also shown that administration of eucalyptus oil, containing this compound, can increase the percentage of circulating monocytes and enhance the phagocytic activity of granulocytes and monocytic cells nih.gov. This effect was observed in both immunocompetent rats and those with immunosuppression induced by chemotherapy nih.govfrontiersin.org.
Cell-Mediated Immune Response
This compound is suggested to be beneficial as a cell-mediated immunoregulatory agent in the context of infectious diseases, immunosuppressive pathologies, or following cancer therapy frontiersin.orgfrontiersin.org. Preclinical results indicate that eucalyptus oil stimulates innate cell-mediated immune response by affecting the phagocytic ability of human monocyte-derived macrophages aryanint.com. Studies in rats have shown that certain doses of eucalyptus oil can have an up-regulation effect on CD8 T cells, which may contribute to the body's ability to fight inflammation frontiersin.orgfrontiersin.org. However, high doses of this compound have been reported to potentially have damaging effects on immune function, including reducing the proportion of blood B and NK cells and decreasing IgA levels in rats frontiersin.orgfrontiersin.org.
Anti-diabetic and Metabolic Syndrome Research
Preclinical investigations have explored the potential of this compound in the management of diabetes and metabolic syndrome.
Glucose Homeostasis Regulation in Preclinical Models
This compound has shown promise in preclinical models for its effects on glucose homeostasis. Studies in diabetic-atherosclerotic rats demonstrated that this compound could lower blood glucose levels and improve insulin (B600854) resistance nih.gov. This beneficial effect is attributed to its potential influence on insulin action, coupled with antioxidant and antiglycation properties nih.gov. This compound treatment in these models also led to a reduction in LDL glycation and oxidation products nih.gov.
While some studies have focused on the effects of eucalyptus extracts, which contain this compound, on blood glucose in diabetic animal models, these studies often involve a complex mixture of compounds nih.gov. Nevertheless, research specifically on this compound has indicated its potential to interfere with mechanisms involved in glucose dysregulation in diabetic complications, such as its effects on retinal microvascular defects in diabetic eyes by modulating ER stress and Angiopoietin–Tie signaling nih.govnih.gov. The brain, particularly the hypothalamus, is known to play a critical role in regulating glucose metabolism and maintaining glucose homeostasis jci.orge-enm.orgresearchgate.net. While direct studies explicitly detailing this compound's interaction with these specific central nervous system mechanisms for glucose regulation were not prominently found in the provided snippets, its observed effects on systemic glucose and insulin resistance in animal models suggest potential indirect or direct influences on glucose homeostatic pathways nih.gov.
Insulin Secretion and Glucose Uptake Modulation
Preclinical investigations have explored the potential effects of this compound (1,8-cineole) on parameters related to insulin secretion and glucose uptake, primarily within the context of diabetes models. Studies utilizing diabetic animal models have observed changes in blood glucose, glycated hemoglobin (HbA1c), plasma insulin levels, and indicators of insulin resistance following this compound administration.
In preclinical studies involving db/db mice, oral administration of this compound was reported to reduce plasma levels of glucose and HbA1c. Notably, these studies also indicated a significant reduction in plasma insulin levels in the this compound-treated diabetic mice. wikidata.orgfishersci.be
The antidiabetic potential of various monoterpenes, including 1,8-cineole, has been broadly linked in some literature to increased insulin sensitivity and a reduction in blood glucose and insulin levels in preclinical settings. However, detailed research findings specifically isolating this compound's direct impact on the processes of insulin secretion or cellular glucose uptake pathways require further elucidation in dedicated preclinical studies.
| Study Model | Treatment (this compound) | Key Findings Related to Glucose/Insulin | Source |
| db/db mice | Oral administration | Reduced plasma glucose, reduced HbA1c, reduced plasma insulin level. | wikidata.orgfishersci.be |
| Type 2 diabetic rats | Not specified | Advantageous effect on glucose and lipid metabolism, reduced insulin resistance index. | |
| Diabetic-atherosclerotic rats | Not specified | Beneficial effect on glucose and lipid metabolism, reduced insulin resistance index. |
Molecular and Cellular Mechanisms of Eucalyptol Bioactivity
Interaction with Cellular Membranes
Membrane Permeability Alterations
Studies have demonstrated that eucalyptol (B1671775) can enhance membrane permeability in various cell types, including bacterial cells. In methicillin-resistant Staphylococcus aureus (MRSA), 1,8-cineole treatment resulted in a significant increase in membrane permeability, evidenced by a 5.36-fold increase in the leakage of nucleic acids and proteins compared to untreated strains. researchgate.netmdpi.comnih.govresearch-nexus.net This suggests that this compound disrupts the barrier function of the bacterial membrane, leading to the leakage of essential intracellular components. Terpene components like this compound, α-terpineol, and linalool (B1675412) have been shown to cause permeability alteration of the outer membrane in bacteria, leading to the leakage of intracellular materials. nih.gov The lipophilic nature of monoterpenes allows them to partition into membrane structures, leading to increased permeability. nih.gov
Effects on Membrane Fluidity and Lipid Bilayer Organization
This compound's incorporation into lipid membranes can influence their fluidity and the organization of the lipid bilayer. Monoterpenes, including 1,8-cineole, affect bacterial cell permeability and enhance membrane fluidity, which can result in changes in the topology of membrane proteins. mdpi.com Studies using artificial membranes, such as lipid monolayers and bilayers, have shown that this compound can incorporate into the membrane and alter lipid-lipid interactions, making the monolayer less stable and more fluid. researchgate.net The accumulation of lipophilic compounds like hydrocarbons, which include terpenes, can lead to the swelling of the membrane bilayer. psecommunity.org This interaction with cell membrane lipid moieties allows this compound to partition into these structures, resulting in increased membrane fluidity and permeability. researchgate.net
Impact on Membrane Surface Charge and Integrity
This compound has been shown to affect the surface charge of cells, which is closely related to membrane integrity. In MRSA cells, treatment with 1,8-cineole led to an alteration of the surface charge (Zeta potential). researchgate.netmdpi.comnih.govresearch-nexus.net Changes in Zeta potential can be correlated with increased membrane permeability and reduced cell viability. psecommunity.org The ability of this compound to damage membrane integrity is suggested as a mechanism for its antagonistic effect against pathogens like MRSA. researchgate.netmdpi.comnih.govresearch-nexus.netdntb.gov.ua The disruption of bacterial membrane integrity by 1,8-cineole has been evaluated through cell membrane integrity tests and Zeta potential measurements. researchgate.netmdpi.comnih.govdntb.gov.ua
Protein and Enzyme Target Interactions
Beyond membrane interactions, this compound also exerts its effects by interacting with specific proteins and enzymes, modulating their activity and downstream signaling pathways.
Protein-Ligand Docking and Structural Basis of Interaction
Molecular docking studies provide insights into the potential binding affinities and interaction sites between this compound and target proteins. These computational analyses help to elucidate the structural basis of this compound's bioactivity.
Studies have investigated the docking of this compound with various proteins, including those involved in inflammation, viral replication, and other cellular processes. For instance, molecular docking has been employed to understand the interaction of this compound with the SARS-CoV-2 main protease (Mpro/3CLpro), a key enzyme for viral replication. Docking simulations have shown that this compound can bind to the active site pocket of Mpro/3CLpro, with interactions mediated by hydrophobic residues such as MET6, PHE8, ASP295, and ARG298. cabidigitallibrary.orgnotulaebiologicae.roresearchgate.net The calculated binding energies suggest a favorable interaction, indicating potential inhibitory activity. cabidigitallibrary.orgbiorxiv.org
Molecular docking has also been used to explore this compound's interaction with proteins related to antibacterial activity, such as Penicillin-Binding Protein 3 (PBP3), N-myristoyltransferase (NMT), and Cytochrome P450 14 alpha-sterol Demethylase (CYP51). While this compound showed binding affinity to these targets, its binding scores were generally less dominant compared to native ligands, suggesting a potentially less potent direct antibacterial effect via these specific mechanisms. wisdomlib.org
Furthermore, docking studies have indicated that this compound can interact with Keap1, a negative regulator of Nrf2, at specific sites like Arg-415, which is a known Nrf2-Keap1 binding site. frontiersin.org This interaction suggests a mechanism by which this compound might influence the Nrf2-Keap1 pathway.
Table 1 summarizes some reported protein targets and interaction details from molecular docking studies involving this compound.
| Protein Target | Organism/Context | Interaction Type(s) | Key Interacting Residues (Examples) | Binding Affinity/Score (Examples) | Source |
| Mpro/3CLpro | SARS-CoV-2 | Hydrophobic | MET6, PHE8, ASP295, ARG298 | -6.04 kcal/mol | cabidigitallibrary.orgnotulaebiologicae.roresearchgate.net |
| Keap1 | Artemisia vulgaris L. | Binding | Arg-415 | KD = 1.42 × 10−5 | frontiersin.org |
| PBP3 | Lys 494, Pro 500, Tyr 278 | -5.4 kcal/mol | wisdomlib.org | ||
| NMT | Hydrogen bond | Lys 265, Arg 371, Glu 322 | -4.2 kcal/mol | wisdomlib.org | |
| CYP51 | Not specified as similar to native ligand | -4.3 kcal/mol | wisdomlib.org | ||
| Various (e.g., ICAM-1, COX-I, PGE2, eNOS, 5-LOX, COX-II) | Arthritis model (rats) | Docking investigations | Not specified | Not specified | researchgate.net |
Intracellular Signaling Pathway Modulation
This compound has been shown to modulate several key intracellular signaling pathways involved in inflammation, oxidative stress, apoptosis, and cellular differentiation.
MAPK Cascades (ERK, JNK, p38)
The Mitogen-Activated Protein Kinase (MAPK) pathways, including Extracellular Signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK, are crucial in mediating cellular responses to various stimuli, including inflammatory signals and stress. nih.govcreativebiolabs.net this compound has been reported to influence these pathways, often in the context of its anti-inflammatory effects.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes. This compound has been consistently shown to inhibit the activation of the NF-κB pathway. biorxiv.orgresearchgate.netconsensus.appbmrb.iofrontiersin.org
Research indicates that this compound can suppress NF-κB activation induced by inflammatory stimuli like LPS. nih.govnih.gov This suppression is often associated with a reduction in the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6. consensus.appnih.gov The inhibitory effect on NF-κB is considered a key mechanism underlying this compound's anti-inflammatory properties. researchgate.net Some studies suggest that this inhibition might occur through mechanisms involving the downregulation of NF-κB p65 phosphorylation or indirectly through other pathways like PPARγ or the ERK pathway. nih.govmdpi.com
Nrf2-Keap1 Pathway
The Nrf2-Keap1 pathway is a critical defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes. frontiersin.orgmdpi.comnih.gov
This compound has been shown to activate the Nrf2-Keap1 pathway, contributing to its antioxidant effects. bmrb.iomdpi.comuni.lu Studies demonstrate that this compound can increase the expression of Nrf2 and promote its translocation into the nucleus. frontiersin.org As mentioned in the docking section, this compound can interact with Keap1, potentially disrupting the Keap1-Nrf2 complex and leading to Nrf2 activation. frontiersin.org This activation results in the upregulation of antioxidant enzymes, which helps to mitigate oxidative damage. frontiersin.orgmdpi.com
Apoptotic and Necroptotic Signaling (e.g., ROS/ASK1/JNK, ROS/NLRP3)
This compound can influence cellular apoptosis (programmed cell death) and necroptosis (a form of programmed necrotic cell death), often in contexts involving oxidative stress and inflammatory signaling.
Reactive Oxygen Species (ROS) play a significant role in initiating apoptotic and necroptotic pathways. nih.govfrontiersin.org this compound, through its antioxidant activity mediated partly by the Nrf2 pathway, can reduce ROS levels. nih.govmdpi.com This reduction in ROS can, in turn, modulate downstream signaling cascades.
One such pathway is the ROS/ASK1/JNK pathway, which can lead to apoptosis. researchgate.net this compound has been shown to antagonize apoptosis induced by certain toxins by regulating this pathway, suggesting it can interfere with ROS-mediated activation of ASK1 and subsequent JNK signaling. researchgate.netreferencecitationanalysis.com
This compound also interacts with pathways involving the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a key role in the inflammatory response and can trigger pyroptosis, a form of programmed cell death. nih.govfrontiersin.orgfrontiersin.org ROS can directly and indirectly promote NLRP3 inflammasome activation. nih.govfrontiersin.org this compound has been reported to downregulate the NLRP3 inflammasome, contributing to its anti-inflammatory effects. consensus.app By reducing ROS and modulating the NLRP3 inflammasome, this compound can influence the balance between cell survival and death in inflammatory and stressed conditions. consensus.appfrontiersin.org
Snail1/β-catenin Pathway and Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire mesenchymal properties, often implicated in fibrosis and cancer progression. The Snail1/β-catenin pathway is a key regulator of EMT. Snail1 is a transcription factor that can repress epithelial markers and induce mesenchymal markers, while β-catenin, when stabilized, can translocate to the nucleus and interact with transcription factors to promote EMT-related gene expression. nih.govmolbiolcell.orgmolbiolcell.org
Research indicates that this compound can ameliorate EMT and associated fibrosis by modulating the Snail1/β-catenin pathway. guidetopharmacology.orgnih.govresearchgate.net In models of diabetic kidney disease, this compound treatment was found to attenuate the induction of Snail1 and β-catenin. nih.govresearchgate.net This modulation appears to involve the inhibition of upstream kinases like integrin-linked kinase 1 (ILK1) and the enhancement of glycogen (B147801) synthase kinase-3β (GSK-3β), which are involved in regulating Snail1 and β-catenin expression and stability. nih.govresearchgate.net By interfering with this pathway, this compound can help maintain epithelial integrity and reduce fibrotic processes. nih.govresearchgate.net
Angiopoietin-Tie Pathway
Studies have indicated that this compound can modulate the angiopoietin (Ang)/Tie axis, a signaling pathway crucial for vascular development, maturation, and stability. In the context of diabetic retinal microvascular defects, this compound has been shown to promote the activation of the Ang-1/Tie-2 pathway while simultaneously inhibiting Ang-2 and vascular endothelial growth factor (VEGF) in retinal microvascular endothelial (RVE) cells and diabetic eyes. mdpi.comnih.gov This dual action suggests that this compound may contribute to improved vascular stability and reduced abnormal angiogenesis by influencing the balance between pro-angiogenic (Ang-2, VEGF) and stabilizing (Ang-1/Tie-2) signals. mdpi.comnih.gov Specifically, this compound treatment enhanced the reduced induction of Ang-1 and diminished the elevated expression of Ang-2 in amyloid-β (Aβ)-exposed RVE cells. mdpi.com Furthermore, this compound restored the expression of the Tie2 receptor, which was inhibited by Aβ in RVE cells. mdpi.com In vivo studies in diabetic mice corroborated these findings, showing that oral administration of this compound promoted the Ang-1/Tie2 pathway and reduced retinal tissue levels of Ang2. mdpi.com
Gene Expression and Transcriptional Regulation
This compound has been demonstrated to influence the expression of various genes, particularly those involved in inflammatory responses, antioxidant defense, and matrix protein regulation.
Effects on Inflammatory Gene Expression
This compound exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory genes. Studies have shown that this compound can reduce the expression levels of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). portlandpress.comimrpress.comd-nb.infomdpi.comresearchgate.net For instance, in a model of cigarette smoke-induced lung injury, this compound treatment significantly decreased the levels of TNF-α and IL-6 expression. portlandpress.com Similarly, in a model of lipopolysaccharide (LPS)-induced modest inflammation, this compound effectively reversed the increases in hepatic IL-6 and TNF-α mRNA expression. imrpress.comscialert.net this compound has also been shown to downregulate the expression of intercellular adhesion molecule-1 (ICAM-1), a molecule involved in the trafficking of inflammatory cells, in the lungs of rats exposed to cigarette smoke. portlandpress.com This reduction in ICAM-1 gene expression is suggested as a mechanism by which this compound mitigates inflammatory processes in airways. portlandpress.com Furthermore, this compound treatment prevented the increase in pro-inflammatory cytokine mRNA expression, including IL-6, IL-1β, TNF-α, and IL17A, in a model of colon inflammation. mdpi.comescholarship.org In bladder epithelial cells stimulated with TNF-α, this compound effectively reduced IL-1β and IL-6 mRNA expression. d-nb.info
Modulation of Antioxidant Enzyme Gene Expression
This compound influences the gene expression of several antioxidant enzymes, contributing to its protective effects against oxidative stress. Research indicates that this compound can upregulate the expression of enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). researchgate.nettandfonline.com In common carp (B13450389) exposed to copper, dietary administration of this compound significantly upregulated the gene expression of SOD, GPx, and CAT in the kidney. researchgate.net Similarly, exposure to aromatic volatiles containing this compound resulted in increased gene expression levels of SOD, GPX, and CAT in different tissues of mice subjected to low oxygen conditions. tandfonline.com this compound has also been shown to activate the Nrf2/Keap1 pathway, a key regulator of antioxidant gene expression. escholarship.orgnih.govnih.gov Activation of this pathway leads to the nuclear translocation of Nrf2 and increased mRNA expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1). escholarship.orgnih.gov In a gout arthritis model, this compound significantly promoted the expression of the HO-1 gene and restored the expression of the Nrf2 gene in ankle tissue. nih.gov
Here is a table summarizing the effects of this compound on the gene expression of selected antioxidant enzymes:
| Antioxidant Enzyme | Gene Symbol | Effect of this compound Treatment | Tissue/Cell Type | Reference |
| Superoxide Dismutase | SOD | Upregulation | Fish kidney, Mouse tissues, Colon | escholarship.orgresearchgate.nettandfonline.com |
| Glutathione Peroxidase | GPx | Upregulation | Fish kidney, Mouse tissues | researchgate.nettandfonline.com |
| Catalase | CAT | Upregulation | Fish kidney, Mouse tissues | researchgate.nettandfonline.com |
| Heme Oxygenase-1 | HO-1 | Upregulation | Colon, Ankle tissue (mouse), CIK cells (fish kidney) | escholarship.orgnih.govnih.gov |
| NAD(P)H:quinone oxidoreductase 1 | NQO1 | Upregulation | Colon | escholarship.org |
| Nrf2 | NFE2L2 | Upregulation/Restoration | Colon, Ankle tissue (mouse), CIK cells (fish kidney) | nih.govnih.govnih.gov |
Regulation of Matrix Protein Expression
This compound has demonstrated effects on the expression of matrix proteins, which are crucial components of the extracellular matrix involved in tissue structure and remodeling. Studies have shown that this compound can attenuate the induction of connective tissue growth factor (CTGF) and collagen IV, proteins associated with fibrosis, in renal proximal tubular epithelial cells exposed to high glucose. nih.gov Conversely, this compound enhanced the expression of membrane type 1-matrix metalloproteinase (MT1-MMP) while reducing the expression of tissue inhibitor of metalloproteinase-2 (TIMP-2), suggesting a role in modulating matrix degradation. nih.gov In diabetic kidneys, oral administration of this compound reversed the deposition of collagen fibers. nih.gov this compound has also been shown to suppress the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the breakdown of the extracellular matrix, through an ERK-dependent NF-κB pathway in an acute lung inflammation model. innovareacademics.innih.gov In retinal pigment epithelial (RPE) cells and diabetic eyes, this compound attenuated the induction of MMP-2 and MMP-9. mdpi.com
Cellular Adhesion and Junctional Complex Dynamics
This compound impacts cellular adhesion and the dynamics of junctional complexes, which are vital for maintaining tissue integrity and barrier function. In diabetic retinal microvascular endothelial cells, this compound reversed the induction of junction proteins caused by glucose and Aβ exposure, leading to reduced permeability. mdpi.com Specifically, this compound inhibited the inner blood-retinal barrier damage by preserving the cell-to-cell adhesion proteins VE-cadherin and occludin-1. mdpi.com It attenuated the decreased induction of VE-cadherin in diabetic eyes. mdpi.com In renal proximal tubular epithelial cells exposed to high glucose, this compound blocked the loss of epithelial cell-cell adhesion by inhibiting the induction of mesenchymal markers like N-cadherin and α-smooth muscle actin while enhancing the expression of E-cadherin. nih.gov Oral administration of this compound in diabetic mice reversed the tissue levels of E-cadherin, N-cadherin, and P-cadherin. nih.gov this compound also ameliorates dysfunction of actin cytoskeleton formation and focal adhesion assembly in glucose-loaded podocytes and diabetic kidneys by blocking the Rho signaling pathway. nih.gov This involves reversing the reduction of cellular levels of F-actin, ezrin, cortactin, and Arp2/3 and inducing focal adhesion proteins such as paxillin, vinculin, talin1, FAK, and Src. nih.gov In retinal pigment epithelial cells, this compound restored the induction of tight junction proteins ZO-1 and occludin-1 that were diminished by glucose and Aβ. mdpi.com
Here is a table summarizing the effects of this compound on selected cellular adhesion and junctional proteins:
| Protein/Complex | Type of Junction/Structure | Effect of this compound Treatment | Tissue/Cell Type | Reference |
| VE-cadherin | Adherence Junction | Preservation/Enhancement | Retinal microvascular endothelial cells, Diabetic eyes | mdpi.com |
| Occludin-1 | Tight Junction | Preservation/Restoration | Retinal microvascular endothelial cells, RPE cells | mdpi.commdpi.com |
| E-cadherin | Adherence Junction | Enhancement/Reversal | Renal proximal tubular epithelial cells, Diabetic kidneys | nih.gov |
| N-cadherin | Adherence Junction | Inhibition/Reversal | Renal proximal tubular epithelial cells, Diabetic kidneys | nih.gov |
| P-cadherin | Adherence Junction | Reversal | Diabetic kidneys | nih.gov |
| ZO-1 | Tight Junction | Restoration | RPE cells | mdpi.com |
| F-actin Cytoskeleton | Cytoskeleton | Amelioration/Reversal | Podocytes, Diabetic kidneys | nih.gov |
| Focal Adhesion Assembly | Adhesion Structure | Induction/Amelioration | Podocytes, Diabetic kidneys | nih.gov |
Chemical Ecology and Environmental Aspects of Eucalyptol
Role in Plant Defense Mechanisms
Eucalyptol (B1671775) is a key component of the chemical arsenal that plants deploy for defense. Its volatile nature and biological activity contribute to both direct and indirect defense strategies against a range of antagonists, including competing plants and pathogenic microorganisms.
One of the well-documented roles of this compound is in allelopathy, a phenomenon where a plant releases biochemicals to inhibit the growth, survival, and reproduction of neighboring plants. heraldopenaccess.usjnsciences.org Eucalyptus species, rich in this compound, are known for their strong allelopathic effects, which can suppress the germination and growth of other plant species in their vicinity. heraldopenaccess.uscsu.edu.au The release of this compound and other allelochemicals from leaf litter and root exudates can create a zone of inhibition around the plant, reducing competition for resources. heraldopenaccess.us Studies have shown that essential oils containing this compound can significantly inhibit the germination and seedling growth of various weeds and crops. jnsciences.orgcsu.edu.au For instance, the essential oil of Eucalyptus cinerea has been found to negatively affect the germination and growth of several weed species. jnsciences.org
Interspecies Interactions (Plant-Herbivore, Plant-Microbe)
This compound is a significant mediator of interactions between plants and other organisms, notably herbivores and microbes. Its distinctive aroma and taste act as a deterrent to many herbivores, while its antimicrobial properties shape the microbial communities on and around the plant.
Plant-Herbivore Interactions:
The high concentration of this compound in the leaves of many plants, especially Eucalyptus species, serves as a primary defense against insect herbivory. researchgate.netresearchgate.netjcu.edu.au The strong, pungent odor and taste of this compound are unpalatable to a wide range of insects, deterring them from feeding. fasera.comnih.gov This compound can act as a feeding deterrent and, in some cases, is toxic to insects. fasera.comnih.gov The presence of volatile monoterpenes like this compound is a crucial defense strategy for plants against herbivorous insect pests. fasera.comnih.gov However, some specialist herbivores have co-evolved with this compound-producing plants and have developed mechanisms to tolerate or even utilize these compounds. researchgate.net
The table below summarizes the observed effects of this compound on various herbivores:
| Herbivore | Observed Effect of this compound | Reference |
|---|---|---|
| Lesser grain borer (Rhyzopertha dominica) | Insecticidal and fumigant toxicity | nih.gov |
| Human head lice (Pediculus humanus capitis) | Pediculicidal activity | fasera.com |
| Mosquitoes (Aedes aegypti) | Larvicidal and repellent activity | fasera.com |
| Brushtail possum (Trichosurus vulpecula) and Swamp wallaby (Wallabia bicolor) | Foraging deterrent at high concentrations | nih.gov |
Plant-Microbe Interactions:
This compound's influence extends to the microbial world, where its antimicrobial properties play a significant role in shaping the plant's microbiome. nih.gov The release of this compound from plant tissues can inhibit the growth of pathogenic and non-beneficial microorganisms in the immediate vicinity of the plant. nih.govfrontiersin.org Essential oils containing this compound have been shown to be effective against a range of plant pathogenic bacteria and fungi. frontiersin.orgbrieflands.com For example, Eucalyptus essential oil has demonstrated bactericidal effects against Xylella fastidiosa, a plant pathogenic bacterium. frontiersin.org This antimicrobial activity helps to protect the plant from diseases and maintain a healthy microbial environment. frontiersin.org
The table below presents the antimicrobial activity of this compound against selected microorganisms:
| Microorganism | Observed Antimicrobial Effect | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | nih.govagrijournals.ir |
| Escherichia coli | Inhibition of growth | nih.govagrijournals.ir |
| Candida albicans | Inhibition of growth | nih.gov |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Disruption of membrane integrity and induction of oxidative stress | nih.gov |
Volatile Organic Compound (VOC) Release and Ecological Significance
As a volatile organic compound (VOC), this compound is readily released into the atmosphere by plants. researchgate.net This emission has significant ecological implications, influencing atmospheric chemistry and mediating a variety of ecological interactions. nih.gov The release of this compound contributes to the characteristic scent of Eucalyptus forests and plays a role in plant-to-plant communication, attraction of pollinators, and defense against herbivores. fasera.comnih.gov
The emission of this compound can serve as a signal to other plants, potentially priming their defenses in response to herbivore attacks. nih.gov Furthermore, the scent of this compound can act as a repellent for many insect herbivores, reducing the likelihood of attack. fasera.comwikipedia.org Conversely, for certain specialist insects, such as some species of orchid bees, this compound can act as an attractant, with males gathering the compound to synthesize pheromones. wikipedia.org The release of this compound and other VOCs is a dynamic process, influenced by environmental factors such as temperature, light, and herbivore damage. researchgate.net
The ecological functions of this compound as a VOC are summarized in the table below:
| Ecological Role | Mechanism and Significance | Reference |
|---|---|---|
| Allelopathy | Inhibits germination and growth of competing plants through atmospheric deposition. | jnsciences.org |
| Herbivore Deterrence | Acts as an airborne repellent to many insect herbivores. | fasera.comwikipedia.org |
| Pollinator Attraction | Attracts specific pollinators, such as male orchid bees, that use it for pheromone synthesis. | wikipedia.org |
| Plant-Plant Signaling | Potentially alerts neighboring plants to the presence of herbivores, allowing them to activate their own defenses. | nih.gov |
Eucalyptol in Chemical Synthesis and Derivatives Research
Synthetic Routes and Methodologies
While eucalyptol (B1671775) is primarily obtained through extraction from natural sources, particularly eucalyptus oil, synthetic routes have also been developed and explored perfumerflavorist.comatamanchemicals.com. The choice of synthesis route often depends on factors such as cost, availability of starting materials, efficiency, and environmental impact ijarsct.co.in.
One approach involves the oxidation of terpenes ijarsct.co.in. However, this method can lead to the formation of undesirable by-products and may require the use of toxic reagents ijarsct.co.in.
Another promising route is the reduction of α-terpineol ijarsct.co.in. This method is considered cost-effective and environmentally friendly ijarsct.co.in. The synthesis of 1,8-cineole from α-terpineol has been reported, although the precise molecular details of the reaction mechanism are still being investigated nih.gov. It is understood that the double bond of α-terpineol is protonated, forming an intermediate that serves as a precursor for the cyclization to 1,8-cineole nih.gov. Catalysts such as phosphoric acid, oxalic acid, phosphotungstic acid loaded on silica, and bismuth triflate have been explored for this conversion, with varying yields and selectivity google.com. For instance, using trichloroacetic acid, dichloroacetic acid, chloroacetic acid, or trifluoroacetic acid as catalysts in the synthesis from α-terpineol can achieve α-terpineol conversion rates up to 99% and 1,8-cineole selectivity up to 51% google.com.
The epoxidation of α-pinene is another synthetic strategy that can yield this compound with high purity ijarsct.co.in.
Ring closure of p-menthane (B155814) precursors carrying the potential ether oxygen atom on either C1 or C8 can also lead to 1,8-cineole researchgate.net. Two standard methods for achieving these cineole ring closures are acid-catalyzed displacement of an epoxide and oxymercuration followed by reduction researchgate.net.
Biosynthesis of this compound in plants originates from geranyl pyrophosphate (GPP), which isomerizes to (S)-linalyl diphosphate (B83284) (LPP) wikipedia.org. Cineole synthase catalyzes the ionization of the pyrophosphate, leading to the formation of the α-terpinyl cation, an intermediate in the process wikipedia.orgresearchgate.net. α-Terpineol is formed from the α-terpinyl cation, and the conversion of α-terpineol to this compound is catalyzed by 1,8-cineole synthase researchgate.net.
While natural extraction remains a primary source, research continues to explore and refine synthetic methodologies for this compound production, aiming for improved efficiency and reduced environmental impact ijarsct.co.in.
Here is a summary of some synthetic routes:
| Starting Material(s) | Method/Catalyst | Key Intermediate(s) | Notes | Source |
| Terpenes | Oxidation | - | Can produce undesirable by-products, may use toxic reagents. | ijarsct.co.in |
| α-Terpineol | Reduction, Acid-catalyzed cyclization (e.g., with phosphoric acid, oxalic acid, phosphotungstic acid, bismuth triflate, haloacetic acids) | α-Terpinyl cation | Considered cost-effective and environmentally friendly. Mechanism involves protonation and cyclization. | ijarsct.co.innih.govgoogle.com |
| α-Pinene | Epoxidation | - | Can provide high yield and purity. | ijarsct.co.in |
| p-Menthane precursors | Ring closure (acid-catalyzed epoxide displacement, oxymercuration/reduction) | - | Ring closure can occur via C1 or C8. | researchgate.net |
| Geranyl pyrophosphate | Biosynthesis (catalyzed by cineole synthase) | (S)-Linalyl diphosphate, α-Terpinyl cation | Natural pathway in plants. | wikipedia.orgresearchgate.net |
Derivatization Strategies and Structure-Activity Relationship (SAR) Studies
This compound's structure allows for various derivatization strategies, leading to compounds with potentially altered or enhanced properties. These derivatives are then often subjected to Structure-Activity Relationship (SAR) studies to understand how modifications to the this compound scaffold influence their biological or chemical activities.
One approach to derivatization involves oxidation reactions. Highly oxygenated 1,8-cineole derivatives have been synthesized, including those with hydroxyl, acetoxy, keto, and lactone functionalities at different positions (C-5, C-8, and C-9) researchgate.net. These modifications have been shown to significantly enhance the antimicrobial properties of the compounds, likely due to improved solubility, membrane permeability, and interaction with microbial cells researchgate.net. SAR studies on these oxygenated derivatives suggest that the presence of at least three oxygen atoms and specific interatomic distances between potential reactive groups are important for significant antibacterial activity researchgate.netresearchgate.net. For example, certain lactone derivatives, such as 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-8-endo-acetyloxy-5→9-olide and 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-8-endo-ol-5→9-olide, have demonstrated high antibacterial activity against Gram-negative bacteria researchgate.netresearchgate.net.
Sulfonation is another derivatization strategy. This compound disulfonic acids and their salts, such as the sodium salt, have been prepared by sulfonating this compound with SO3 in the presence of dioxane google.com.
Biotransformation using microorganisms can also yield this compound derivatives. For instance, solid-state fermentation of eucalyptus waste with fungi like Pleurotus ostreatus and Favolus tenuiculus has been shown to transform 1,8-cineole into oxygenated derivatives such as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol and 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one conicet.gov.ar.
SAR studies have also been conducted to compare the activity of this compound and its derivatives with other compounds. For example, in studies related to acetylcholinesterase (AChE) and NMDA receptor ligands, 1,8-cineole's molecular features, such as solvent accessible area, hydrophobicity, and energy of frontier molecular orbitals, were compared to conventional ligands like donepezil, galantamine, and memantine (B1676192) to predict its potential activity nih.gov. Another study comparing the leishmanicidal activity of essential oil constituents found that replacing the hydroxyl group in menthol (B31143) with the ether function in 1,8-cineole resulted in lower toxicity against Leishmania amazonensis, highlighting the importance of specific functional groups for activity mdpi.com.
The synthesis of this compound derivatives with potential antineoplastic activity has also been reported, and their crystal structures and supramolecular assemblies have been analyzed rsc.org.
These studies demonstrate the diverse strategies employed to modify the this compound structure and the importance of SAR investigations in understanding the relationship between chemical structure and biological or chemical function.
Here is a table summarizing some this compound derivatives and their associated research findings:
| Derivative Type | Functional Groups/Modifications | Key Findings/Activity | Source |
| Oxygenated derivatives | Hydroxyl, Acetoxy, Keto, Lactone (at C-5, C-8, C-9) | Enhanced antimicrobial activity against bacteria; SAR suggests importance of ≥3 oxygen atoms and specific distances. | researchgate.netresearchgate.net |
| Lactone derivatives (specific examples) | 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-8-endo-acetyloxy-5→9-olide, 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-8-endo-ol-5→9-olide | High antibacterial activity against Gram-negative bacteria. | researchgate.netresearchgate.net |
| Sulfonic acid derivatives | Disulfonic acids, Sodium salts | Prepared by sulfonation. | google.com |
| Biotransformation products (fungal) | 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one | Produced by fungal biotransformation of 1,8-cineole. | conicet.gov.ar |
| Derivatives with potential antineoplastic activity | Diol, acetyl-oxo functionalities | Synthesis and structural analysis reported. | rsc.org |
This compound as a Precursor in Organic Synthesis
This compound can serve as a valuable precursor or building block in the synthesis of other organic compounds, leveraging its inherent structural features.
One area where this compound has been explored as a precursor is in the synthesis of other terpenes scentree.co. For example, it can potentially be used in Diels-Alder reactions scentree.co.
Chemical transformations of 1,8-cineole have been reported to yield cineolic acid derivatives, including N-phenylimides rsc.orgrsc.org. These transformations highlight the potential to open or modify the bicyclic ring system of this compound to create new molecular scaffolds.
This compound has also been investigated as a precursor in the formation of secondary organic aerosols (SOA) through reactions with atmospheric species like OH radicals nih.gov. This process can lead to the formation of highly oxygenated compounds such as diaterebic acid acetate (B1210297) and diaterpenylic acid acetate nih.gov.
Furthermore, this compound has been utilized as a bio-based solvent in various organic reactions, including the synthesis of O,S,N-heterocycles ijarsct.co.inmdpi.commdpi.com. Its use as a green solvent has been demonstrated in reactions such as Hiyama coupling, cyanation, and multicomponent reactions mdpi.commdpi.com. For instance, this compound has been successfully employed as a solvent in palladium-catalyzed cyanation reactions of halo derivatives and Hiyama coupling reactions to synthesize substituted thieno[3,2-b]pyridines and furo[3,2-c]pyridines mdpi.commdpi.com. It has also been explored as a solvent for the synthesis of 2,3-dihydroquinazolin-4(1H)-one and isoxazolone derivatives via one-pot condensation reactions tandfonline.comresearchgate.net. These applications demonstrate this compound's utility not only as a reactant but also as a sustainable reaction medium in organic synthesis.
While the natural abundance of this compound makes extraction a primary source, its potential as a precursor in various synthetic pathways continues to be explored for the creation of novel molecules and the development of greener chemical processes.
Here is a table illustrating some applications of this compound as a precursor or in synthesis:
| Application Area | Resulting Compounds/Processes | Notes | Source |
| Synthesis of other terpenes | Potential in reactions like Diels-Alder. | Utilizes this compound as a starting material for other terpene structures. | scentree.co |
| Synthesis of cineolic acid derivatives | Cineolic acid derivatives, N-phenylimides. | Involves transformation of the this compound ring system. | rsc.orgrsc.org |
| Formation of secondary organic aerosols | Diaterebic acid acetate, Diaterpenylic acid acetate. | Occurs through atmospheric oxidation reactions. | nih.gov |
| Solvent in organic reactions | O,S,N-heterocycles, 2,3-dihydroquinazolin-4(1H)-ones, Isoxazolone derivatives, products from Hiyama coupling and cyanation. | Explored as a green, bio-based solvent for various transformations. | ijarsct.co.inmdpi.commdpi.comtandfonline.comresearchgate.net |
Computational Chemistry and In Silico Approaches
Computational chemistry and in silico methods play a crucial role in modern drug discovery and development by providing insights into molecular interactions, predicting biological activities, and guiding experimental design. These approaches offer significant advantages, including reduced time and cost compared to traditional methods. ijisrt.com
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex. Molecular dynamics (MD) simulations extend this by simulating the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and stability of molecular complexes. scispace.com
Research has utilized molecular docking to investigate the interaction of this compound with various protein targets. For instance, in silico studies have explored this compound's binding affinity to the Angiotensin-Converting Enzyme (ACE), suggesting it has a favorable interaction with key amino acid residues such as HIS513, HIS353, TYR523, and ALA354. innovareacademics.in This research indicated a bond energy value (∆G) of -6.40 kcal/mol with an inhibition constant of 20.82 µM, suggesting potential as an antihypertensive agent, particularly in the context of COVID-19 comorbidities. innovareacademics.in
Molecular docking studies have also been conducted to assess this compound's potential inhibitory activity against the SARS-CoV-2 main protease (Mpro/3CLpro), a key enzyme for viral replication. cabidigitallibrary.orgresearchgate.netnotulaebiologicae.ro These studies indicated effective binding of this compound to the Mpro protein, with active site prediction revealing the involvement of specific residues in ligand binding. cabidigitallibrary.orgresearchgate.net Hydrophobic interactions were observed in the Mpro/3CLpro/eucalyptol complexes. cabidigitallibrary.orgresearchgate.net
Furthermore, molecular docking and dynamics studies have been employed to investigate this compound's interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in regulating inflammatory responses. researchgate.netresearchgate.net These studies suggest that this compound can bind to PPARγ and potentially act as an agonist, which could explain its anti-inflammatory effects. researchgate.netresearchgate.net The docking results indicated that this compound binds to the ligand-binding domain of PPARγ, and molecular dynamics simulations (over 50–150 ns) supported the stability of the complex, with the root-mean-square deviation (RMSD) of the atoms remaining below 2 Å. researchgate.net
Molecular dynamics simulations, including metadynamics, have also been applied to study the inclusion complexation of this compound with cyclodextrins (CDs), such as beta-cyclodextrin (B164692) (βCD) and its derivatives. scispace.comrsc.org These simulations help determine the molecular structure, dynamical behavior, and binding affinities of these host-guest complexes. scispace.comrsc.org this compound was found to preferentially locate within the hydrophobic cavity of the studied CDs. scispace.com Binding affinities calculated by MM/PBSA and QM/PBSA methods showed relatively good agreement with experimental stability constants, following the order of 2,6-DMβCD > βCD > 2-HPβCD. scispace.comrsc.org Metadynamics simulations were also used to investigate the release pathways of this compound from the cyclodextrin (B1172386) cavity. scispace.comrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops predictive models correlating chemical structure with biological activity. These models use molecular descriptors to predict the activity of new compounds based on the properties of known compounds. researchgate.net
QSAR models have been developed in the context of this compound research, often as part of broader studies investigating natural compounds. For example, QSAR models have been built to screen natural compounds, including this compound, against targets like the serotonin (B10506) transporter (SERT), 5-hydroxytryptamine receptor 1A (5-HT1A), and dopamine (B1211576) D2 receptor, to predict potential antidepressant and neuroleptic activity. nih.gov These models utilize molecular descriptors such as hydrophobicity, electrostatic properties, and hydrogen bond donor/acceptor characteristics. nih.gov In one study, 1,8-cineole (this compound) was predicted to be a ligand for the 5-HT1A and D2 receptors based on QSAR modeling. nih.gov
QSAR models have also been applied in the virtual screening of terpenes for potential anti-SARS-CoV-2 activity. researchgate.net A QSAR model was constructed with an accuracy of 0.71 to predict the activity of a series of terpenes. researchgate.net While the direct QSAR model results for this compound's anti-SARS-CoV-2 activity were not explicitly detailed in the provided snippets, the application of this methodology highlights its use in prioritizing compounds for further investigation.
QSAR models based on calculated molecular descriptors are considered useful for estimating blood:air partition coefficients (BA pc) of chemicals, which are important in assessing toxicokinetics, especially when experimental data are limited. researchgate.net
Cheminformatics and Data Mining in this compound Research
Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. Data mining, within this context, refers to the process of extracting valuable information and patterns from large chemical datasets. researchgate.net These approaches are increasingly applied in natural product research to accelerate the identification and study of bioactive molecules. nih.govacs.org
Cheminformatics tools and databases are utilized in the study of plant extracts containing this compound, such as Eucalyptus globulus. nih.govacs.org Software is used to process data from analytical techniques like liquid chromatography–mass spectrometry (LC–MS) to predict molecular formulae, chemical classes, and structures of compounds present. nih.govacs.org In silico tools are also employed for the prediction of absorption, distribution, metabolism, and excretion (ADME) properties, as well as toxicity profiles. innovareacademics.innih.govacs.org
Cheminformatics-based techniques, including molecular modeling, docking, virtual screening, and machine learning, are valuable for drug discovery and the development of therapeutically relevant small molecules. researchgate.net Combining information from virtual predictions, traditional knowledge, structural data, and biological assays, and effectively managing large datasets, are key aspects of cheminformatics in natural product research. researchgate.net
Machine Learning Applications in Chemical Research
Machine learning (ML), a subset of artificial intelligence (AI), involves training algorithms to learn from data and make predictions or decisions without being explicitly programmed. ML is increasingly important in chemical research, particularly for handling complex systems and large datasets. sioc-journal.cnrsc.org
In the context of this compound and related natural products, machine learning algorithms have been used in conjunction with analytical techniques for classification and prediction. For example, machine learning has been applied to analyze the profiles of volatile organic compounds (VOCs) from plant leaves, including those containing this compound, using techniques like two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOFMS), to identify chemotaxonomic markers and predict genus with high accuracy. researchgate.net
While specific instances of machine learning being used solely on this compound for activity prediction or property estimation were not extensively detailed in the provided search results, the broader application of ML in chemical research, particularly in analyzing complex natural product data and supporting QSAR and virtual screening efforts, is evident. researchgate.netresearchgate.netsioc-journal.cnrsc.org Machine learning can mine correlations in massive experimental data, aiding chemists in analysis and prediction, thereby accelerating research. sioc-journal.cn
Novel Formulation and Delivery System Research (Preclinical Focus)
The inherent properties of this compound, such as its volatility and limited water solubility, can pose challenges for its formulation and delivery, potentially limiting its therapeutic applications. scispace.comrsc.org Research into novel preclinical formulation and delivery systems aims to address these limitations, enhancing stability, solubility, controlled release, and ultimately, therapeutic efficacy.
Microencapsulation Techniques
Microencapsulation is a process of enclosing tiny particles of solids or droplets of liquids within a coating or shell material. rjstonline.com This technique is widely used in various industries, including pharmaceuticals, to protect sensitive compounds, control release, mask taste or odor, and improve stability. rjstonline.comresearchgate.net For volatile compounds like this compound, microencapsulation can help reduce loss and provide sustained release. rsc.orgresearchgate.netresearchgate.net
Various microencapsulation techniques are being explored for this compound. One method involves using supercritical carbon dioxide (scCO2) as an alternative solvent in the particles from gas-saturated solution (PGSS) process to encapsulate this compound with polymers like polyethylene (B3416737) glycol (PEG) and polycaprolactone (B3415563) (PCL). rsc.orgresearchgate.net This scCO2-assisted micronization process has shown promise in encapsulating volatile drugs in polymeric microparticles without negatively impacting their bioactivity. rsc.orgresearchgate.net Studies have demonstrated that the weight ratios of PEG-PCL blends influence loading capacity and encapsulation efficiency, with a 4:1 composite blend achieving 77% this compound encapsulation. rsc.orgresearchgate.net These microparticles, with a size distribution ranging from 30 to 260 μm, showed reduced loss of this compound during vaporization studies, and the addition of PCL extended the mean release time in simulated physiological fluids. rsc.orgresearchgate.net
Nanoemulsions and nanoemulgels are also being investigated as novel delivery systems for this compound, particularly for topical applications like wound healing. mdpi.comnih.govresearchgate.net Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically between 20 and 500 nm, offering advantages like enhanced solubility and stability. mdpi.com Nanoemulgels combine nanoemulsions with a gelling agent. nih.gov Preclinical studies have focused on formulating this compound-loaded nanoemulgels and evaluating their properties, including droplet size, polydispersity index, stability, drug content, and in vitro release. nih.gov An optimized this compound nanoemulgel formulation showed a droplet size of approximately 139 ± 5.8 nm and acceptable physical stability. nih.gov
Transdermal patches are another formulation approach being explored for this compound delivery. pnrjournal.com These patches are designed to deliver drugs through the skin at a controlled rate. pnrjournal.com Research has involved developing and evaluating this compound transdermal patches using various polymers and penetration enhancers to improve drug distribution. pnrjournal.com
These preclinical formulation studies highlight ongoing efforts to overcome the physicochemical limitations of this compound and develop more effective delivery systems for potential therapeutic applications.
Nanoemulsion Development
Nanoemulsions represent a promising drug delivery system for improving the stability and efficacy of compounds like this compound. nih.govresearchgate.net this compound's hydrophobic nature and limited water miscibility make it a suitable candidate for incorporation into oil-in-water (O/W) nanoemulsions. nih.gov These submicron-sized emulsions can act as carriers to enhance the stability and efficacy of therapeutic substances. nih.gov
Studies have investigated the preparation of this compound nanoemulsions using various surfactants, such as Tween 80. nih.govresearchgate.net The characteristics of the resulting nanoemulsions, including droplet size and distribution, are influenced by the structure and concentration of the surfactant and the physicochemical properties of the drug. nih.gov For instance, an evaluation of a nebulized this compound nano-emulsion formulation prepared with Tween 80 showed an entrapment efficiency of 77.49%, a droplet size of 122.37 nm, and an this compound release of 84.7%. nih.govresearchgate.net Nanoemulsions based on eucalyptus essential oil have shown good physical stability over several months at room temperature, with minimal phase separation or particle growth. nanomedicine-rj.com Research also indicates that this compound can be used as the oil phase in nanoemulsions designed for topical applications, demonstrating the potential to enhance the delivery and permeation of co-encapsulated active compounds through the skin. nih.gov
Controlled Release Systems
Developing controlled release systems for this compound is crucial to overcome its volatility and chemical instability, which can restrict its therapeutic applications. rsc.org Encapsulation techniques are being explored to protect this compound from degradation and provide sustained release. rsc.orgresearchgate.net
Studies have investigated the encapsulation of this compound in various carrier systems, including liposomes and cyclodextrin inclusion complexes. researchgate.net For example, research has shown that cyclodextrin/eucalyptol inclusion complexes and this compound-in-cyclodextrin-in-liposome systems are effective in encapsulating, retaining, and controlling the release of this compound. researchgate.net These systems have demonstrated a higher retention of this compound compared to conventional liposomes and can decrease its evaporation. researchgate.net Microencapsulation using polymers like polyethylene glycol (PEG) and polycaprolactone (PCL) through techniques such as particles from gas-saturated solutions (PGSS) has also been explored to achieve extended release and enhance bioactivity. rsc.org Cumulative release profiles in simulated physiological fluids have shown varying release rates depending on the polymer used, with PEG demonstrating a faster release compared to PCL. rsc.org
Bioavailability Enhancement Strategies (Preclinical Context)
Enhancing the bioavailability of this compound is a key focus in preclinical research due to its low aqueous solubility and volatility, which can limit its efficacy in vivo. innovareacademics.inresearchgate.netinnovareacademics.innih.govrsc.org
Innovative pharmaceutical formulations, such as nanoemulsions and inhalable drug delivery systems, are being investigated to improve this compound's bioavailability. innovareacademics.inresearchgate.netinnovareacademics.in Preclinical studies have utilized various doses of this compound in animal models to evaluate its effects. innovareacademics.in Encapsulation in micro-drug delivery systems, such as self-microemulsifying drug delivery systems, has been shown in preclinical studies to improve the bioavailability of this compound, leading to enhanced inhibitory effects on inflammatory markers. rsc.org Transdermal delivery systems, such as this compound-loaded transdermal patches, are also being developed and evaluated in preclinical settings to provide sustained and controlled release, potentially improving systemic exposure. pnrjournal.com Studies on transdermal patches have indicated that the inclusion of penetration enhancers like oleic acid can improve drug distribution from polymer-based patches. pnrjournal.com
Green Chemistry Principles in this compound Production and Application
The application of green chemistry principles to this compound encompasses sustainable sourcing, environmentally friendly extraction methods, and its utilization as a green solvent.
Sustainable Extraction and Production Methods
Sustainable sourcing and innovative extraction techniques are gaining traction in the this compound market to meet the demand for eco-friendly products. marketresearchintellect.com Advancements in extraction technology aim to improve efficiency and yield while minimizing environmental impact. marketresearchintellect.com
Techniques such as supercritical fluid extraction and steam distillation are being increasingly used for obtaining high-purity this compound sustainably. marketresearchintellect.com Hydrodistillation is also recognized as an environmentally safe process that primarily uses steam for the isolation of essential oils containing this compound. rsc.orgrsc.org Alternative methodologies like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are considered environmentally friendly due to reduced solvent usage, shorter extraction times, and easier separation. rsc.orgrsc.org MAE, in particular, is a well-established technique in the industry that can improve extraction efficiency and lower costs by consuming less time and water. rsc.org Research has shown that this compound can be successfully extracted using these methods, with process parameters such as solid-solvent ratio, extraction time, and power influencing the yield. rsc.org
This compound as a Green Solvent
This compound has been highlighted as a promising bio-based solvent with potential to replace traditional petroleum-derived solvents in various chemical processes. researchgate.netmdpi.commdpi.com It is a saturated oxygenated terpene derived from biomass, specifically from the leaves of eucalyptus trees, which are a rapidly growing and renewable resource. researchgate.netmdpi.commdpi.com
This compound is immiscible with water but miscible with organic solvents. pnrjournal.comresearchgate.net Its physical properties, including polarity, suggest it can be a viable alternative to common organic solvents. researchgate.net Studies have demonstrated the utility of this compound as a green solvent in organic synthesis, including nucleophilic substitutions, cyclizations, metal-catalyzed couplings, and multicomponent reactions. researchgate.netmdpi.commdpi.com A significant advantage of using this compound as a solvent is its potential for recovery and recycling through simple distillation, contributing to reduced environmental impact and improved economic viability. researchgate.netmdpi.com For instance, it has been successfully employed as a biosolvent in the extraction of phenolic compounds from natural sources, with the possibility of recovering and recycling the this compound through steam distillation. africaresearchconnects.comresearchgate.net this compound has also been explored as a solvent in direct C-H arylations and cyanation processes, demonstrating its versatility in facilitating various chemical transformations. researchgate.netmdpi.com
Advanced Research Directions and Methodological Innovations
Green Chemistry Principles in this compound Production and Application
The application of green chemistry principles to this compound encompasses sustainable sourcing practices, the use of environmentally friendly extraction methodologies, and its role as a green solvent.
Sustainable Extraction and Production Methods
The this compound market is increasingly adopting sustainable sourcing and innovative extraction techniques to meet the growing demand for environmentally friendly products. marketresearchintellect.com Advancements in extraction technology are focused on improving efficiency and yield while simultaneously minimizing environmental impact. marketresearchintellect.com
Techniques such as supercritical fluid extraction and steam distillation are becoming more prevalent for the sustainable production of high-purity this compound. marketresearchintellect.com Hydrodistillation is also recognized as an environmentally safe method that primarily utilizes steam for isolating essential oils rich in this compound. rsc.orgrsc.org Alternative methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are considered environmentally friendly alternatives due to their reduced solvent consumption, shorter processing times, and simplified separation procedures. rsc.orgrsc.org MAE, in particular, is a widely adopted industrial technique that can enhance extraction efficiency and reduce costs by decreasing the required time and water usage. rsc.org Research has demonstrated the successful extraction of this compound using these methods, with factors such as the solid-solvent ratio, extraction time, and power influencing the final yield. rsc.org
This compound as a Green Solvent
This compound has been identified as a promising bio-based solvent with the potential to serve as a sustainable alternative to conventional petroleum-derived solvents in various chemical processes. researchgate.netmdpi.commdpi.com It is a saturated oxygenated terpene derived from biomass, specifically from the leaves of eucalyptus trees, which are a rapidly renewable resource. researchgate.netmdpi.commdpi.com
This compound is immiscible with water but exhibits miscibility with organic solvents. pnrjournal.comresearchgate.net Its physical properties, including its polarity, suggest its viability as an alternative to common organic solvents. researchgate.net Studies have highlighted the utility of this compound as a green solvent in organic synthesis, including its application in nucleophilic substitutions, cyclizations, metal-catalyzed coupling reactions, and multicomponent reactions. researchgate.netmdpi.commdpi.com A key advantage of using this compound as a solvent is the potential for its recovery and recycling through simple distillation, which contributes to reduced environmental impact and improved economic efficiency. researchgate.netmdpi.com For example, it has been successfully employed as a biosolvent in the extraction of phenolic compounds from natural sources, with the this compound being recoverable and recyclable via steam distillation. africaresearchconnects.comresearchgate.net this compound has also been explored as a solvent in processes such as direct C-H arylations and cyanation reactions, showcasing its versatility in facilitating diverse chemical transformations. researchgate.netmdpi.com
Biorefinery Concepts and Valorization of Biomass
Biorefinery concepts are centered on the sustainable processing of biomass to produce a range of marketable products and energy. ua.ptmdpi.commdpi.com this compound, as a significant component of eucalyptus biomass, plays a role in these biomass valorization strategies.
The efficient utilization of lignocellulosic biomass, such as Eucalyptus wood, is essential for the development of economically viable biorefineries. repec.orgresearchgate.net While many biorefinery processes focus on converting cellulose (B213188) and lignin (B12514952) into biofuels and biochemicals, the valorization of other biomass components, including essential oils rich in this compound, is also pertinent. ua.ptrepec.orgresearchgate.net Sustainable downstream processes within biomass valorization involve the extraction and purification of various bioactive compounds from renewable sources, including lignocellulosic and marine biomass, often utilizing alternative solvents such as biosolvents. africaresearchconnects.comresearchgate.netua.pt Although research specifically integrating this compound extraction into large-scale lignocellulosic biorefineries primarily focused on fuel production is an evolving area, the broader principle of valorizing all components of biomass aligns with a comprehensive biorefinery model. The use of this compound itself as a green solvent for extracting valuable compounds from biomass residues further illustrates its contribution within biorefinery frameworks. africaresearchconnects.comresearchgate.net
Enzymatic Biotransformations and Synthetic Biology Approaches for this compound Production
The production of this compound traditionally relies on extraction from plant sources, primarily Eucalyptus species. However, enzymatic biotransformation and synthetic biology offer promising alternative strategies for sustainable and potentially more efficient production.
This compound is a monoterpenoid synthesized in plants from geranyl pyrophosphate (GPP). The biosynthesis pathway involves the isomerization of GPP to (S)-linalyl diphosphate (B83284) (LPP), followed by ionization of the pyrophosphate catalyzed by cineole synthase, leading to the formation of the α-terpinyl cation, which is then converted to this compound. wikipedia.orgresearchgate.net This pathway highlights key enzymatic steps that can be targeted for manipulation.
Enzymatic biotransformation utilizes enzymes to convert precursors into this compound or to modify this compound into valuable derivatives. Studies have explored the potential of microorganisms for the biotransformation of 1,8-cineole. For instance, a native Rhodococcus sp. isolated from Eucalyptus forest soil demonstrated a high bioconversion rate of 1,8-cineole (up to 98%), yielding optically pure hydroxylated and oxidized derivatives, including 2-endo-hydroxy-1,8-cineole, 2-exo-hydroxy-1,8-cineole (B1238311), and 2-oxo-1,8-cineole. researchgate.netscholaris.ca Filamentous fungi like Mucor ramannianus and Aspergillus niger have also been evaluated for their potential in hydroxylating 1,8-cineole to 2-exo-hydroxy-1,8-cineole and 3-exo-hydroxy-1,8-cineole. researchgate.net These biotransformation processes can lead to novel compounds with potentially different or enhanced properties.
Synthetic biology approaches aim to engineer microorganisms or plants to produce this compound or its precursors. Metabolic engineering is a key aspect of this, focusing on modifying existing metabolic pathways or introducing new ones to enhance the production of desired compounds like this compound. researchgate.netcimap.res.in While much of the metabolic engineering research for monoterpenes has focused on herbal or model plants, studies on woody plants like Eucalyptus camaldulensis have shown that introducing genes encoding enzymes like limonene (B3431351) synthase can influence monoterpene production, sometimes leading to synergistic increases in compounds like 1,8-cineole and alpha-pinene. nih.gov Reconstructing terpene biosynthesis pathways in microbial systems, such as Escherichia coli or Saccharomyces cerevisiae, is another avenue being explored for producing plant natural products, including terpenoids like this compound. oup.comnih.gov
However, challenges remain in achieving high yields and specific product profiles in engineered systems. Further research is needed to fully understand the complex regulatory networks involved in this compound biosynthesis and to optimize engineered biological systems for commercially viable production.
High-Throughput Screening for Novel this compound Applications
High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology that allows for the rapid testing of large libraries of compounds against specific biological targets or for desired phenotypic effects. bmglabtech.comnih.gov Applying HTS to this compound research can accelerate the identification of novel applications and mechanisms of action.
HTS typically involves automated systems for handling samples and reagents in miniaturized formats, such as multi-well plates, coupled with sensitive detection technologies. bmglabtech.comnih.gov This allows researchers to screen vast numbers of compounds or test this compound against numerous targets simultaneously.
While general information on HTS methodologies is readily available bmglabtech.comnih.gov, specific detailed research findings on high-throughput screening specifically for novel this compound applications are less prevalent in the provided search results. However, the principles of HTS can be applied to explore this compound's diverse reported biological activities, such as its anti-inflammatory, antioxidant, antimicrobial, and potential anti-tumor effects. nih.govnih.govresearchgate.net
For example, HTS assays could be developed to screen for:
Enzyme inhibition: Given this compound's reported inhibition of enzymes like LOX (a key enzyme in leukotriene production) rsc.org, HTS could identify other enzymes that are modulated by this compound.
Receptor binding: HTS could be used to screen for this compound's binding affinity to various receptors involved in inflammation, pain, or other biological processes.
Cellular pathway modulation: Cell-based HTS assays could assess this compound's effects on specific signaling pathways, such as those involved in inflammatory responses or cell proliferation. nih.gov
Antimicrobial activity against a broad spectrum of pathogens: HTS could rapidly evaluate this compound's efficacy against various bacterial and fungal strains.
The application of HTS can generate large datasets that require sophisticated data analysis techniques to identify potential "hits" or lead compounds for further investigation. bmglabtech.com While the search results mention HTS in the context of identifying chemical probes or screening for caspase inhibitors researchgate.net, direct examples of large-scale HTS campaigns focused solely on discovering new applications for this compound were not prominently featured. This suggests that this is an area with significant potential for future research.
Integrative Omics Approaches in this compound Research (e.g., Transcriptomics, Proteomics)
Integrative omics approaches, such as transcriptomics, proteomics, and metabolomics, provide a comprehensive view of biological systems by analyzing the complete set of RNA molecules (transcriptome), proteins (proteome), and metabolites (metabolome) within a cell, tissue, or organism. mdpi.comnih.gov Integrating data from multiple omics layers offers deeper insights into the complex molecular mechanisms underlying the effects of compounds like this compound. mdpi.comnih.gov
Transcriptomics studies analyze gene expression profiles, revealing which genes are upregulated or downregulated in response to this compound treatment. mdpi.com This can indicate affected biological pathways and cellular processes. For instance, a transcriptome analysis investigating the anti-tumor mechanism of this compound on neuroblastoma cells (SH-SY5Y) revealed that this compound treatment down-regulated the transcription of the oncogene MYC and many of its target genes, suggesting a mechanism involving the inhibition of cell growth and proliferation. nih.gov
Proteomics focuses on identifying and quantifying the proteins present in a sample. mdpi.com Changes in protein abundance and modification can provide further evidence of affected pathways and cellular functions. Integrating transcriptomics and proteomics data can help to understand the relationship between gene expression and protein levels, offering a more complete picture of the cellular response to this compound. mdpi.com While obtaining the same sets of differentially expressed genes and proteins can be challenging due to differences in the timing of molecular changes, integrated analysis methods are being developed to address this. mdpi.com
Metabolomics examines the small molecule metabolites within a biological system. mdpi.com Changes in metabolite profiles can reflect altered enzymatic activities and metabolic pathway fluxes. While not explicitly focused only on this compound, studies using multi-omics approaches (including metabolomics) have investigated the effects of essential oils containing components like this compound on biological systems, such as the influence of thyme essential oil on gut microbiota and associated metabolites in a humanized murine model. mdpi.com
Integrating data from transcriptomics, proteomics, and metabolomics allows for a systems-level understanding of how this compound interacts with biological targets and perturbs cellular networks. mdpi.comnih.gov This can help to elucidate its mechanisms of action, identify potential biomarkers of response, and uncover new therapeutic targets. nih.gov Various strategies exist for integrating omics data, including co-expression analysis, pathway enrichment analysis, and network-based methods. mdpi.comnih.gov The application of these integrative omics approaches is crucial for moving beyond the study of individual molecular events to understanding the holistic biological impact of this compound.
Q & A
Q. What are the standard methodologies to assess eucalyptol's anti-inflammatory and neuromodulatory effects in experimental models?
this compound’s inhibition of TNF-α, IL-1β, and 5-HT3 receptors suggests its role in inflammation and neuronal signaling. Common methods include:
- In vitro assays : Dose-response studies using cell lines (e.g., macrophages) to measure cytokine suppression via ELISA .
- In vivo models : Respiratory mechanics analysis in mice exposed to irritants (e.g., second-hand smoke) to quantify Newtonian resistance (RN) and tissue elastance (H) changes pre/post this compound treatment .
- Neuroimaging : fMRI with SPM12 software to analyze odor-induced neural activation patterns (e.g., contrasting this compound vs. control stimuli) .
Q. How is this compound quantified and characterized in essential oils or biological samples?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to identify this compound (1,8-cineole) as the dominant component in oils (e.g., Niaouli EO, 58.53% this compound) and validate purity (>98% via COA) .
- Diffusion Coefficient Analysis : Supercritical CO₂ experiments measure this compound’s diffusivity (0.86–1.21 × 10⁻⁴ cm²/s) using variance calculations of response curves .
Q. What experimental designs are used to evaluate this compound’s antibacterial activity?
- MIC/MBC Assays : Threshold-based classification (e.g., 0.03% v/v) to categorize essential oils as active/inactive against pathogens like CRAB. Partial Dependence (PD) analysis identifies this compound’s negative influence on activity, requiring combinatorial testing with thymol or carvacrol for synergy .
Advanced Research Questions
Q. How can transcriptomic and bioinformatic approaches elucidate this compound’s anti-tumor mechanisms?
- Transcriptome Sequencing : Identify cancer-related pathways (e.g., apoptosis in neuroblastoma SH-SY5Y cells) via RNA-seq and validate using GRASP algorithms for gene expression profiles .
- Pathway Analysis : Link ANXA7 overexpression in prostate cancer to this compound-induced cytotoxicity, particularly in lipid aggregation pathways and BRAF-mediated chemoresistance .
Q. How do computational methods enhance understanding of this compound’s pharmacokinetics and formulation?
- Molecular Dynamics (MD) Simulations : Predict binding affinities of this compound-βCD inclusion complexes (e.g., 2,6-DMβCD > βCD) using MM/PBSA and metadynamics to model dissociation rates .
- Permeability Modeling : PABLO method for SLM-based extraction processes using this compound as a green solvent, validated via countercurrent configuration sizing .
Q. How to resolve contradictions in this compound’s role in antibacterial activity?
- Mechanistic Contextualization : While PD analysis shows this compound’s negative influence in CRAB models, its synergy with α-pinene (variable based on concentration) requires dose-response surface methodology (DRSM) to map antagonistic/synergistic thresholds .
Q. What strategies optimize this compound’s bioavailability for therapeutic applications?
- Cyclodextrin Complexation : Improve solubility/stability via 2,6-DMβCD inclusion, validated by MD simulations and stability constant comparisons .
- Pharmacokinetic Profiling : Measure blood this compound levels (e.g., via LC-MS) to correlate with cognitive outcomes (e.g., serial subtraction task performance) .
Q. How can in silico and in vitro data guide combinatorial therapies with this compound?
- Synergy Screening : Co-treatment with ANXA7 in prostate cancer cells increases apoptosis via cDNA expression arrays (ATLAS™ platform) and caspase activation assays .
- Dual-Pathway Targeting : Combine 5-HT3 receptor inhibition (neuromodulation) with TNF-α suppression (anti-inflammation) in neuroinflammatory models .
Methodological Considerations
- Data Contradictions : Address variability in antibacterial assays by integrating FI (Feature Importance) and PD analyses to disentangle compound interactions .
- Experimental Validation : Use multi-omics (transcriptomics, lipidomics) to confirm this compound’s role in phospholipid pathways linked to ANXA7 .
- Ethical Design : Follow PICOT frameworks for preclinical studies to define population (e.g., CRPC cells), intervention (this compound ± ANXA7), and outcomes (apoptosis rate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
